Essential oils, Melaleuca alternifolia
Description
Properties
IUPAC Name |
zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H31O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17(18,19)16-14-12-10-8-6-4-2;/h2*3-14H2,1-2H3,(H,18,19);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAQFYDDTYGBBV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOP(=S)(OCCCCCCC)[S-].CCCCCCCOP(=S)(OCCCCCCC)[S-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H60O4P2S4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30874014 | |
| Record name | Zinc bis(O,O-diheptyl phosphorodithioate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30874014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Straw yellow to green solid or liquid with a sweet odor like alcohol; [CAMEO] Clear amber liquid; [MSDSonline] | |
| Record name | Oils, tea-tree | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc dialkyldithiophosphates | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8746 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Sparingly soluble in water, Solubility in 80% alcohol (w/w): 0.6 to 0.8 volumes; miscible in nonpolar solvents, Solubility: 1 vol in 2 vol of 85% ethanol | |
| Record name | Tea tree oil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8193 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8950-0.9050 at 15/15 °C | |
| Record name | Tea tree oil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8193 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
For many years, 1,8-cineole was regarded as an undesirable constituent in TTO due to its reputation as a skin and mucous membrane irritant. However, other studies suggested that this component is not responsible for a large proportion of sensitivity reactions. Oxidation products are the likely allergens. Since oxidized TTO appears to be a more potent allergen than fresh TTO, human adverse reactions may be minimized by reducing exposure to aged, oxidized oil. | |
| Record name | Tea tree oil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8193 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to pale yellow, clear, mobile liquid | |
CAS No. |
68649-42-3, 68647-73-4, 82322-26-7 | |
| Record name | Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068649423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oils, tea-tree | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc bis(O,O-diheptyl phosphorodithioate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30874014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oils, tea-tree | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Melaleuca Alternifolia (Tea Tree) Leaf Oil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tea tree oil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8193 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Analysis of Zinc Dialkyldithiophosphates, with a focus on Diheptoxy-sulfanylidene-sulfido-λ5-phosphane Zinc Complex Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zinc dialkyldithiophosphates (ZDDPs) are a class of coordination compounds with a versatile range of applications, from anti-wear additives in lubricants to potential roles in medicinal chemistry as enzyme inhibitors or metal-ion delivery agents. Their characterization is crucial for understanding their structure, purity, and behavior in various matrices. Spectroscopic techniques are central to this characterization, providing detailed information on the molecular structure, bonding, and electronic properties of these complexes.
This guide details the primary spectroscopic methods for analyzing ZDDPs, using data from well-studied analogues to infer the expected results for the diheptyl derivative.
Molecular Structure and Analysis Workflow
The general structure of a zinc dialkyldithiophosphate involves a central zinc atom coordinated to two dialkyldithiophosphate ligands. The coordination can result in various structures, including monomeric and dimeric forms.
Caption: General structure of a Zinc Dialkyldithiophosphate.
The analytical workflow for characterizing such a complex typically involves multiple spectroscopic techniques to build a complete profile of the molecule.
Caption: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of ZDDPs. ³¹P NMR is particularly diagnostic for this class of compounds.
Quantitative Data (Analogues)
The following table summarizes typical chemical shifts for ZDDPs with primary alkyl chains, which are expected to be similar to the diheptyl derivative.[1]
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ³¹P | (RO)₂P(S)S-Zn | 93 - 115 | Singlet | The exact shift is sensitive to solvent and concentration. Primary alkyl ZDDPs typically resonate in the 110-115 ppm range, while more neutral or aggregated forms appear closer to 93-102 ppm.[2][1] |
| ¹H | O-CH ₂- (α-protons) | 3.9 - 4.2 | Multiplet | Coupled to adjacent CH₂ protons and potentially to phosphorus. |
| -(CH ₂)₅- | 1.2 - 1.8 | Multiplet | Broad, overlapping signals from the middle of the alkyl chain. | |
| -CH ₃ (ω-protons) | 0.8 - 1.0 | Triplet | Terminal methyl group of the heptyl chain. | |
| ¹³C | C -O (α-carbon) | 65 - 75 | Singlet | |
| -(C H₂)₅- | 22 - 32 | Multiple Singlets | Signals for the internal carbons of the heptyl chain. | |
| -C H₃ (ω-carbon) | ~14 | Singlet | Terminal methyl carbon. |
Experimental Protocol: ³¹P NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the zinc complex in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆). The choice of solvent can influence the chemical shift.
-
Instrument Setup:
-
Use a 5 mm NMR tube.
-
Tune the NMR spectrometer to the ³¹P frequency (e.g., 162 MHz on a 400 MHz instrument).
-
Use an external standard, such as 85% H₃PO₄ (δ = 0 ppm), for referencing.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ³¹P spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
Accumulate a sufficient number of scans (e.g., 64-256) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase the resulting spectrum. Reference the spectrum to the external standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Quantitative Data (Analogues)
The table below lists characteristic vibrational frequencies for ZDDPs.
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |
| 2850 - 2960 | C-H (alkyl) stretching | Strong | Characteristic of the heptyl chains. |
| 1380 - 1470 | C-H (alkyl) bending | Medium | |
| 950 - 1020 | P-O-C stretching | Strong | A key diagnostic peak for dithiophosphates. |
| 650 - 750 | P=S stretching | Medium-Strong | |
| 500 - 600 | P-S stretching | Medium | |
| 400 - 500 | Zn-S stretching | Weak-Medium | Confirms coordination of sulfur to the zinc center. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal surface.
-
Instrument Setup:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Press the sample onto the crystal using the instrument's pressure clamp.
-
Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The spectral resolution is typically set to 4 cm⁻¹.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For ZDDPs, absorptions are typically in the UV region and can be used to monitor complex formation or degradation.
Quantitative Data (Analogues)
Specific λmax values for ZDDPs are not well-documented as their primary utility is not as chromophores. However, dithiophosphate ligands and their metal complexes generally exhibit absorptions in the UV region.
| Wavelength Range (nm) | Electronic Transition | Notes |
| 220 - 280 | π → π* / n → π* | Associated with the P=S and P-S chromophores. The exact position and intensity can be sensitive to the coordination environment and solvent. |
| > 300 | Ligand-to-Metal Charge Transfer (LMCT) | May be present but are often weak or absent for d¹⁰ metals like Zn(II). |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the zinc complex of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity (Beer's Law analysis).
-
-
Instrument Setup:
-
Use a matched pair of quartz cuvettes (typically 1 cm path length).
-
Fill one cuvette with the pure solvent to be used as a blank.
-
-
Data Acquisition:
-
Calibrate the spectrophotometer by running the blank sample.
-
Record the absorbance spectrum of each diluted sample over a relevant wavelength range (e.g., 200-800 nm).
-
-
Data Processing: Plot absorbance versus concentration at the wavelength of maximum absorbance (λmax) to generate a calibration curve.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and determining the elemental composition of the complex and its fragments. Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used.
Quantitative Data (Analogues)
The observed ions can vary depending on the technique and conditions. The neutral complex Zn[(S(S)P(OC₇H₁₅)₂)₂] has a molecular weight of approximately 712.3 g/mol (using ⁶⁴Zn).
| Ionization Mode | Expected Ion (m/z) | Notes |
| ESI (-) | [Zn(DTP)₃]⁻ | Often formed by reaction with excess dithiophosphate ligand (DTP⁻). For the heptyl derivative, this would be m/z ≈ 1035.5. |
| ESI (+) | [Zn(DTP)(Solvent)ₓ]⁺ | In the presence of coordinating solvents like DMSO, adducts can be formed. |
| ESI (+) | [Zn₂(DTP)₃]⁺ | Dimeric species are frequently observed. For the heptyl derivative, m/z ≈ 1359.8. |
| MALDI (+) | [M+H]⁺, [M+Na]⁺ | Protonated or sodiated molecular ions may be observed. |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the complex (1-10 µM) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to aid ionization in positive mode.
-
Instrument Setup:
-
Set up the mass spectrometer for either positive or negative ion detection.
-
Optimize key ESI source parameters: capillary voltage (e.g., 3-4 kV), cone voltage, desolvation gas flow, and temperature.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire mass spectra over a relevant m/z range (e.g., 100-2000 amu).
-
For structural confirmation, perform tandem MS (MS/MS) on the parent ion of interest to obtain fragmentation data.
-
-
Data Processing: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions. Use high-resolution MS to confirm the elemental composition.
References
A Technical Guide to the Thermal Stability of Zinc Dialkyl Dithiophosphates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal stability of zinc dialkyl dithiophosphates (ZDDPs), a class of compounds widely utilized as anti-wear and antioxidant additives in lubricants. Understanding the thermal decomposition characteristics of ZDDPs is crucial for optimizing lubricant formulations, predicting their performance at elevated temperatures, and ensuring the longevity of lubricated components. This document summarizes key quantitative data, details common experimental protocols for thermal analysis, and provides visual representations of decomposition pathways and analytical workflows.
Introduction to ZDDP Thermal Stability
Zinc dialkyl dithiophosphates are metal-organic compounds that play a critical role in preventing wear and oxidation in engine oils and other industrial lubricants. Their effectiveness is intrinsically linked to their ability to decompose at elevated temperatures to form a protective tribofilm on metal surfaces. However, this thermal decomposition is a complex process influenced by a variety of factors, most notably the structure of the alkyl groups attached to the phosphate moiety. The thermal stability of a ZDDP dictates the temperature at which it begins to break down and form this beneficial film. Insufficient thermal stability can lead to premature additive depletion, while excessive stability may prevent timely film formation in critical operating conditions.
Factors Influencing ZDDP Thermal Stability
The thermal stability of ZDDPs is not a single value but is dependent on the molecular structure. Key structural features that influence decomposition temperatures include:
-
Nature of the Alkyl Group (Primary vs. Secondary): ZDDPs derived from primary alcohols are generally more thermally stable than those derived from secondary alcohols.[1][2] The slower decomposition and activation of primary ZDDPs can be advantageous in certain applications where sustained additive performance at high temperatures is required.[1] Secondary ZDDPs, being less stable, tend to form anti-wear films more readily at lower temperatures.[1]
-
Alkyl Chain Length: The thermal stability of ZDDPs with straight-chain primary alkyl groups has been reported to increase with the length of the carbon chain.[3] Longer alkyl chains can necessitate more severe conditions (e.g., higher load and temperature) to initiate the formation of tribofilms.
-
Basicity: Commercial ZDDPs are often a mixture of neutral and basic forms. The decomposition of these different forms can sometimes be observed as distinct events in thermal analysis.
Quantitative Thermal Decomposition Data
The thermal decomposition of ZDDPs is typically characterized by techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on the temperatures at which these compounds break down.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. The onset temperature of mass loss is a key indicator of thermal stability.
| ZDDP Type | Onset Decomposition Temperature (°C) | Notes |
| Commercial ZDDP (in mineral oil) | ~199 | The onset temperature for a mixture containing ZDDP was 188 °C, which was noted to be 11 °C lower than that of the pure ZDDP. |
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can reveal endothermic (heat-absorbing) or exothermic (heat-releasing) decomposition events. The decomposition of ZDDP is an endothermic process.
The decomposition temperature of ZDDP is significantly dependent on the heating rate used during the DSC analysis. As the heating rate is decreased, the decomposition peaks shift to lower temperatures. At a slow heating rate, multiple decomposition events, possibly corresponding to the neutral and basic forms of ZDDP, can be resolved.
| ZDDP Sample | Heating Rate (°C/min) | Peak Decomposition Temperature (°C) |
| Commercial ZDDP (68 wt.% in mineral oil) | 5 | ~220 |
| Commercial ZDDP (68 wt.% in mineral oil) | 1 | ~205 |
| Commercial ZDDP (68 wt.% in mineral oil) | 0.5 | Peak 1: ~195, Peak 2: ~200 |
Data extracted from graphical representations in Hu et al. (2005).
Experimental Protocols
Accurate and reproducible data on ZDDP thermal stability relies on well-defined experimental protocols for TGA and DSC.
Thermogravimetric Analysis (TGA) Protocol
A typical TGA experiment for the analysis of ZDDP thermal stability involves the following steps:
-
Sample Preparation: A small, accurately weighed sample of the ZDDP (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, to prevent oxidation during the analysis.
-
Temperature Program: The sample is heated at a constant rate, commonly 5 or 10 °C/min, over a specified temperature range (e.g., from ambient to 500 °C).
-
Data Acquisition: The instrument continuously records the sample mass as a function of temperature.
-
Data Analysis: The onset temperature of decomposition is determined from the TGA curve, typically by the intersection of the baseline with the tangent of the mass loss curve.
Differential Scanning Calorimetry (DSC) Protocol
The following protocol is representative of a DSC analysis of ZDDP:
-
Sample Preparation: A small amount of the ZDDP sample (typically 2-10 mg) is hermetically sealed in an aluminum pan to prevent the outgassing of volatile decomposition products like H₂S.
-
Instrument Setup: The DSC cell is purged with a continuous flow of an inert gas, such as nitrogen.
-
Temperature Program: The sample is subjected to a controlled temperature program, which includes heating at a constant rate (e.g., 0.5, 1, 5, 10, or 20 °C/min) through the expected decomposition range (e.g., 150-250 °C).
-
Data Acquisition: The differential heat flow between the sample and a reference pan is recorded as a function of temperature.
-
Data Analysis: The resulting thermogram is analyzed to identify the peak temperatures of any endothermic or exothermic events corresponding to decomposition.
Visualization of Pathways and Workflows
Thermal Decomposition Pathway of ZDDP
The thermal decomposition of ZDDP is a multi-step process that leads to the formation of various intermediate and final products. While the exact mechanism can be complex and dependent on the specific ZDDP and conditions, a generalized pathway can be illustrated.
Caption: Generalized thermal decomposition pathway of ZDDP.
Experimental Workflow for Thermal Analysis
The process of evaluating the thermal stability of a ZDDP sample using TGA and DSC follows a structured workflow from sample preparation to data interpretation.
Caption: Workflow for TGA and DSC analysis of ZDDP.
Conclusion
The thermal stability of zinc dialkyl dithiophosphates is a critical parameter that governs their performance as lubricant additives. This guide has provided an overview of the factors influencing this stability, presented available quantitative data, detailed the experimental protocols for its measurement, and offered visual aids to understand the decomposition process and analytical workflow. For researchers and professionals in lubricant and drug development, a thorough understanding of these principles is essential for the rational design and application of ZDDPs and related compounds in thermally demanding environments. Further research to populate a comprehensive database of thermal stability data for a wider range of ZDDP structures would be of significant value to the field.
References
An In-Depth Technical Guide on the Mechanism of Action of Zinc Dialkyldithiophosphates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Zinc Dialkyldithiophosphates (ZDDPs), a class of compounds exemplified by zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane. While the specific diheptyl derivative is not extensively characterized in publicly available literature, this document synthesizes the current understanding of long-chain alkyl ZDDPs, which are widely used as anti-wear additives in lubricants. This guide details the thermal decomposition pathways, the formation and composition of protective tribofilms, and the key experimental protocols used for their characterization. Quantitative data from various analytical techniques are summarized, and signaling pathways and experimental workflows are visualized to provide a clear and in-depth understanding for researchers in materials science and chemical engineering.
Introduction
Zinc Dialkyldithiophosphates (ZDDPs) are a class of coordination compounds that have been extensively utilized for over 70 years as multifunctional additives in lubricants.[1] Their primary roles are to prevent wear, inhibit oxidation, and protect against corrosion in mechanical systems operating under boundary lubrication conditions.[1] The molecule "zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane" represents a specific long-chain ZDDP, and while data for this exact structure is scarce, the general principles of ZDDP action are well-established through studies of various alkyl-substituted analogues.
The remarkable anti-wear properties of ZDDPs are attributed to their ability to form a protective, sacrificial tribofilm on metal surfaces under conditions of high temperature and pressure.[2] This guide will delve into the intricate mechanisms of this process, from the initial thermal decomposition of the ZDDP molecule to the complex structure and function of the resulting tribofilm.
Mechanism of Action: From Decomposition to Tribofilm Formation
The protective action of ZDDPs is a multi-step process that is initiated by the thermal and mechanical stresses encountered in a tribological contact.
Thermal Decomposition
At elevated temperatures, typically above 120°C, ZDDPs undergo thermal decomposition.[2] This process is crucial as the decomposition products, rather than the intact ZDDP molecule, are the primary agents responsible for forming the anti-wear film. The decomposition pathway is complex and can be influenced by factors such as temperature, the presence of catalysts, and the specific alkyl groups.[3] The general sequence involves the breaking of P-S and S-Zn bonds, leading to the formation of various phosphorus and sulfur-containing species.
Tribofilm Formation and Composition
The decomposition products of ZDDP react with the metal surface under the influence of pressure and shear to form a thin, glassy, and durable tribofilm. This film acts as a physical barrier, preventing direct metal-to-metal contact and thereby reducing wear. The formation of this film is a dynamic process, with a balance between formation and removal rates.
The tribofilm is not a simple, homogenous layer but rather a complex, multi-layered structure. Spectroscopic analyses have revealed a layered composition:
-
Interface with Metal: A sulfur-rich layer, often containing iron sulfide, is typically found at the interface with the metal substrate.
-
Bulk Film: The main body of the film consists of a glassy matrix of zinc and iron polyphosphates. The chain length of the polyphosphates can vary, with shorter chains often found closer to the substrate.
-
Surface Layer: The outermost layer may be composed of longer-chain polyphosphates and zinc oxide.
Quantitative Data on ZDDP Tribofilms
The following tables summarize quantitative data on the properties of ZDDP-derived tribofilms from various studies. It is important to note that these values can vary significantly depending on the specific ZDDP, lubricant formulation, and experimental conditions.
Table 1: Elemental Composition of ZDDP Tribofilms (Atomic %)
| Element | Concentration Range (at%) | Analytical Technique | Reference(s) |
| Zinc (Zn) | 5 - 15 | XPS | |
| Phosphorus (P) | 10 - 20 | XPS | |
| Sulfur (S) | 5 - 15 | XPS | |
| Oxygen (O) | 40 - 60 | XPS | |
| Iron (Fe) | 5 - 20 | XPS | |
| Carbon (C) | 10 - 30 | XPS |
Table 2: Mechanical Properties of ZDDP Tribofilms
| Property | Value Range | Analytical Technique | Reference(s) |
| Hardness | 2 - 8 GPa | Nanoindentation | |
| Elastic Modulus | 20 - 100 GPa | Nanoindentation | |
| Film Thickness | 30 - 150 nm | AFM, XPS, SLIM |
Experimental Protocols
A variety of analytical techniques are employed to study the mechanism of action of ZDDPs. Below are outlines of common experimental protocols.
Four-Ball Wear Test (ASTM D4172 / ASTM D2266)
This standardized test is used to evaluate the anti-wear properties of lubricants.
-
Apparatus: A four-ball tester consists of three stationary steel balls held in a cup, with a fourth ball rotated against them from above.
-
Procedure:
-
The test lubricant is placed in the cup, immersing the three stationary balls.
-
A specified load is applied to the rotating ball.
-
The top ball is rotated at a constant speed for a set duration and temperature.
-
After the test, the wear scars on the three stationary balls are measured using a microscope.
-
-
Data Acquired: The average wear scar diameter is the primary measure of the lubricant's anti-wear performance. A smaller wear scar indicates better protection.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the elements within the tribofilm.
-
Principle: The sample is irradiated with a beam of X-rays, causing the emission of photoelectrons. The kinetic energy of these electrons is measured, which is characteristic of the element and its chemical environment.
-
Procedure:
-
A tribofilm is generated on a substrate (e.g., a steel disc from a wear test).
-
The sample is placed in an ultra-high vacuum chamber of the XPS instrument.
-
A wide scan is performed to identify all elements present on the surface.
-
High-resolution scans of individual elemental peaks are acquired to determine their chemical states (e.g., distinguishing between sulfide and sulfate).
-
Depth profiling can be performed by sputtering the surface with an ion beam to analyze the composition at different depths of the tribofilm.
-
-
Data Acquired: Elemental concentrations (atomic %), and chemical state information (binding energies).
Atomic Force Microscopy (AFM)
AFM is used to visualize the morphology and measure the mechanical properties of the tribofilm at the nanoscale.
-
Principle: A sharp tip at the end of a cantilever is scanned across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured to create a topographical image.
-
Procedure:
-
A tribofilm is generated on a flat substrate.
-
The sample is mounted in the AFM.
-
The tip is brought into contact with the surface, and the surface is scanned to generate a 3D topographical map.
-
In-situ studies can be performed where the tribofilm is generated by the sliding of the AFM tip itself.
-
Nanoindentation can be performed by pressing the tip into the film to measure hardness and elastic modulus.
-
-
Data Acquired: High-resolution images of the tribofilm morphology (e.g., pad-like structures), film thickness, roughness, hardness, and elastic modulus.
Conclusion
The mechanism of action of Zinc Dialkyldithiophosphates is a complex interplay of thermal decomposition and tribochemical reactions that result in the formation of a protective, multi-layered glassy film on metal surfaces. This guide has provided a detailed overview of this process, supported by quantitative data and outlines of key experimental protocols. A deeper understanding of these mechanisms is crucial for the development of next-generation anti-wear additives with improved performance and environmental compatibility. Future research should focus on further elucidating the kinetics of tribofilm formation and the precise chemical transformations that occur at the sliding interface.
References
A Comprehensive Technical Guide to Zinc Dialkyl Dithiophosphate (ZDDP) Additives: Discovery, History, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc Dialkyl Dithiophosphate (ZDDP) has remained a cornerstone of lubricant additive technology for over eight decades, prized for its exceptional anti-wear, antioxidant, and corrosion-inhibiting properties. This technical guide provides an in-depth exploration of the discovery and history of ZDDP, its chemical synthesis, and the complex mechanisms by which it protects metallic surfaces under extreme conditions. Detailed experimental protocols for the evaluation of ZDDP performance are presented, alongside a quantitative analysis of its effectiveness. Visualizations of key pathways and historical timelines are provided to facilitate a comprehensive understanding of this critical class of lubricant additives.
Discovery and Historical Development
The journey of ZDDP from a novel chemical curiosity to an indispensable industrial additive is a testament to serendipity and sustained research. Initially synthesized in the 1930s, its primary application was not as an anti-wear agent but as an antioxidant and corrosion inhibitor.
The timeline below outlines the key milestones in the development and understanding of ZDDP:
Chemical Synthesis of Zinc Dialkyl Dithiophosphate
The synthesis of ZDDP is a well-established two-step process. The versatility of this synthesis allows for the production of a wide variety of ZDDPs with tailored properties by varying the alcohol precursor.
The general chemical reaction is as follows:
Mechanism of Action: The Tribofilm
The efficacy of ZDDP as an anti-wear additive lies in its ability to form a protective, sacrificial layer known as a tribofilm on metal surfaces under conditions of boundary lubrication. This film prevents direct metal-to-metal contact, thereby reducing wear and friction. The formation of this film is a complex process driven by a combination of thermal and mechanical stresses, a field known as mechanochemistry.[1]
The proposed mechanism for tribofilm formation involves several key stages:
The resulting tribofilm is a complex, amorphous structure, typically 50-150 nm thick, composed of zinc, phosphorus, sulfur, and iron species, often described as a phosphate glass.
Quantitative Performance Data
The performance of ZDDP additives can be quantified through various tribological tests that measure friction and wear. The following tables summarize key performance data from studies utilizing the four-ball wear test and a ball-on-disc tribometer.
Four-Ball Wear Test Data
The four-ball wear test (ASTM D4172) is a standard method for evaluating the anti-wear properties of lubricants. The smaller the wear scar diameter on the test balls, the better the wear protection.
| Lubricant Formulation | Wear Scar Diameter (mm) | Reference |
| Base Oil (PAO) | 0.68 | |
| Base Oil + ZDDP (0.1 wt% P) | 0.45 | |
| Base Oil + ZDDP + Dispersant | 0.52 |
Ball-on-Disc Tribometer Data
A ball-on-disc tribometer can be used to measure both the coefficient of friction and wear volume.
| Lubricant Formulation | Average Coefficient of Friction | Ball Wear Loss (x 10⁻⁴ mm³) | Reference |
| Base Oil (PAO) | 0.14 | 31.3 | [2] |
| Base Oil + ZDDP | 0.108 | 1.03 | [2] |
| Base Oil + ZDDP + Ni Nanoparticles | 0.114 | 0.746 |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the accurate and reproducible evaluation of ZDDP performance.
Four-Ball Wear Test (ASTM D4172)
Objective: To determine the wear preventive characteristics of a lubricating fluid.
Apparatus:
-
Four-Ball Wear Test Machine
-
Steel balls (12.7 mm diameter, AISI E-52100 steel)
-
Microscope for measuring wear scar diameter (0.01 mm accuracy)
-
Temperature controller
-
Timer
Procedure:
-
Thoroughly clean three steel balls and the ball pot with a suitable solvent and dry them.
-
Place the three balls in the ball pot and clamp them securely.
-
Pour the test lubricant into the pot to a level that covers the balls.
-
Place the fourth ball in the chuck of the motor-driven spindle.
-
Assemble the ball pot onto the test machine.
-
Apply a specified load (typically 147 N or 392 N).
-
Heat the lubricant to the test temperature (typically 75°C).
-
Start the motor and run the test at a specified speed (typically 1200 rpm) for a set duration (typically 60 minutes).
-
At the end of the test, stop the motor, remove the load, and disassemble the ball pot.
-
Clean the three lower balls and measure the diameter of the wear scar on each ball in two directions (parallel and perpendicular to the direction of sliding).
-
Calculate the average wear scar diameter.
Mini-Traction Machine with Spacer Layer Imaging (MTM-SLIM)
Objective: To in-situ monitor the formation and thickness of ZDDP tribofilms under rolling/sliding contact.
Apparatus:
-
Mini-Traction Machine (MTM)
-
Steel ball and disc specimens
-
Spacer Layer Imaging Method (SLIM) optical system with a glass disc coated with a semi-reflective chromium layer and a silica spacer layer.
-
White light source and CCD camera
-
Control and data acquisition system
Experimental Workflow:
Conclusion
Zinc Dialkyl Dithiophosphate has proven to be an exceptionally robust and versatile lubricant additive. Its historical development from an antioxidant to a premier anti-wear agent highlights the importance of empirical observation in scientific discovery. The mechanism of tribofilm formation, a complex interplay of thermal and mechanical forces, continues to be an active area of research. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation and development of ZDDP and next-generation anti-wear additives. The quantitative data presented unequivocally demonstrates the significant improvement in wear protection afforded by the inclusion of ZDDP in lubricating oils.
References
A Technical Guide to Quantum Chemical Calculations on Zinc Dithiophosphate Complexes
Executive Summary
Zinc dialkyldithiophosphates (ZDDPs) are a critical class of compounds, primarily utilized as anti-wear additives in lubricants for over 70 years.[1][2] Their remarkable efficacy stems from their ability to decompose under thermal and mechanical stress to form a protective, glassy polyphosphate tribofilm on metallic surfaces.[3][4] Understanding the intricate mechanisms of ZDDP action—from molecular stability to decomposition pathways and tribofilm formation—is paramount for optimizing their performance and designing next-generation, environmentally benign alternatives. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as an indispensable tool for elucidating these atomic-scale processes, providing insights that are often inaccessible through experimental means alone.[5] This guide provides a comprehensive overview of the application of quantum chemical calculations to ZDDP complexes, detailing computational and experimental protocols, summarizing key quantitative findings, and visualizing the complex reaction pathways involved.
Computational Methodologies
Quantum chemical calculations offer a powerful lens through which to examine the electronic structure, stability, and reactivity of ZDDP complexes. DFT is the most widely employed method due to its favorable balance of computational cost and accuracy for transition metal complexes.
2.1 Common Theoretical Approaches
-
Density Functional Theory (DFT): This is the workhorse method for ZDDP studies. Calculations typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum and to derive vibrational spectra. Common functionals include B3LYP and PBE variants.
-
Ab Initio Molecular Dynamics (AIMD): AIMD is used to simulate the dynamic behavior of ZDDP molecules, particularly their decomposition and interaction with surfaces under tribological conditions (high pressure and shear), providing insights into reaction kinetics and mechanisms.
-
Semi-empirical Methods: Methods like MNDO have been used for preliminary structural analysis, offering a faster, though less accurate, alternative to DFT for examining molecular stability.
2.2 Typical Computational Workflow A standard in silico investigation of a ZDDP complex follows a structured workflow. This process begins with defining the molecular structure and proceeds through several stages of calculation and analysis to predict its properties and reactivity. The general workflow is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. acs.org [acs.org]
- 3. On the Transient Decomposition and Reaction Kinetics of Zinc Dialkyldithiophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zinc dithiophosphate - Wikipedia [en.wikipedia.org]
- 5. Ab Initio Insights into Zinc Dialkyldithiophosphate Linkage Isomers and Oxidative Degradation: Implications for Tribology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Toxicology and Safety of Zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane, a member of the Zinc Dialkyldithiophosphates (ZDDPs) family of compounds, is utilized in various industrial applications. This technical guide provides a comprehensive overview of its toxicological and safety profile, drawing from available data on this specific chemical and the broader class of ZDDPs. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Chemical Identity:
| Identifier | Value |
| Chemical Name | zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane |
| Synonyms | Zinc bis(O,O-diheptyl dithiophosphate), ZDDP |
| CAS Number | 68649-42-3, 68647-73-4 |
| Molecular Formula | C28H60O4P2S4Zn |
Toxicological Profile
The toxicological profile of zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane is primarily characterized by local effects upon direct contact, with low acute systemic toxicity. The primary hazards identified are skin and eye irritation.
Acute Toxicity
The acute toxicity of ZDDPs, including the diheptyl variant, is generally low across oral, dermal, and inhalation routes of exposure.
| Endpoint | Species | Route | Value | Classification |
| LC50 | Rat | Inhalation | > 5000 mg/m³ | Not Classified |
| LD50 (Oral - Analogue) | Rat | Oral | 3,100 mg/kg | Not Classified |
Data for analogue: Zinc bis[O,O- bis(2- ethylhexyl)] bis(dithiophosphate)
Irritation and Sensitization
Direct contact with zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane can lead to irritation of the skin and eyes.
| Endpoint | Result | Classification |
| Skin Irritation | Slight Irritation | Category 2 |
| Eye Irritation | Strong Irritation | Category 1 |
There is no substantial evidence to suggest that ZDDPs are skin sensitizers.
Repeated Dose Toxicity
Genotoxicity and Carcinogenicity
The weight of evidence from genotoxicity testing, including bacterial reverse mutation assays (Ames test), indicates that ZDDPs are not mutagenic.[1] While carcinogenicity studies on the specific diheptoxy- variant have not been identified, the lack of genotoxic potential and data from studies on formulated products suggest that ZDDPs are not considered to be carcinogenic.[1]
Reproductive and Developmental Toxicity
Available data on ZDDPs suggest they do not cause adverse effects on fertility or development at doses that are not maternally toxic.[1]
Environmental Fate and Ecotoxicity
A significant concern with ZDDPs is their environmental impact. They are classified as toxic to aquatic life with long-lasting effects and are not readily biodegradable.[1][2]
Mechanism of Action and Signaling Pathways
The specific toxicological mechanisms of action for zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane are not well-elucidated in publicly available literature. At a general level, the biological activity of zinc compounds can be attributed to:
-
Metal Ion Interaction: The zinc ion has the potential to bind to various biomolecules, which could alter their structure and function.
-
Enzyme Inhibition: It may inhibit enzymes that are critical for microbial growth or cellular metabolism.
-
Modulation of Signaling Pathways: By interacting with signaling molecules, it could influence pathways related to inflammation and cell survival.
Due to the lack of specific data on signaling pathways related to the toxicity of this compound, a logical workflow for toxicological evaluation is presented below.
Experimental Protocols
The following sections outline the methodologies for key toxicological experiments, based on internationally recognized OECD guidelines.
Acute Oral Toxicity (Based on OECD Guideline 401)
-
Principle: To determine the short-term adverse effects of a substance administered orally in a single dose or multiple doses within 24 hours.
-
Test Animals: Typically rodents, with at least 5 animals of the same sex per dose level.
-
Procedure: The test substance is administered orally by gavage. Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and body weight changes for a specified period. A necropsy of all animals is performed at the end of the study.
-
Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose expected to cause death in 50% of the animals.
Acute Dermal Toxicity (Based on OECD Guideline 402)
-
Principle: To assess the health hazards likely to arise from a short-term dermal exposure to a substance.
-
Test Animals: Typically rats, with groups of animals of a single sex.
-
Procedure: The test substance is applied to a shaved area of the skin. The animals are observed for signs of toxicity and mortality. At the end of the observation period, surviving animals are euthanized and a necropsy is performed.
-
Endpoint: Determination of the hazardous properties of the substance to allow for classification.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
-
Principle: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
-
Test Animals: Typically albino rabbits.
-
Procedure: A single dose of the test substance is applied to the skin. The degree of irritation or corrosion is evaluated and scored at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours) after patch removal.
-
Endpoint: Scoring of erythema (redness) and edema (swelling) to determine the irritation or corrosion potential.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
-
Principle: To determine the potential of a substance to cause irritation or corrosion to the eye.
-
Test Animals: Typically albino rabbits.
-
Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye. The eye is examined at 1, 24, 48, and 72 hours after application.
-
Endpoint: Ocular lesions are scored based on the cornea, iris, and conjunctiva to assess the level of irritation or corrosion.
Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
-
Principle: To detect gene mutations induced by the test substance. The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by reverse mutation.
-
Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted.
-
Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
Conclusion
Zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane, a member of the ZDDP family, exhibits a toxicological profile characterized by low acute systemic toxicity. The primary hazards are skin and eye irritation upon direct contact. There is no evidence to suggest mutagenic, carcinogenic, or reproductive toxicity. A key consideration for this class of compounds is their environmental persistence and toxicity to aquatic organisms. Further research to elucidate specific mechanisms of toxicity and to obtain more quantitative toxicological data for the diheptyl variant would provide a more complete safety profile.
References
Methodological & Application
Application Notes and Protocols: Zinc Diheptoxy-sulfanylidene-sulfido-λ5-phosphane as an Antiwear Additive in Motor Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc dialkyldithiophosphates (ZDDPs) are a class of multifunctional additives that have been the cornerstone of lubricant technology for over 70 years.[1] They are highly effective at providing antiwear, antioxidant, and corrosion-inhibiting properties to engine oils.[1][2] The specific compound, zinc diheptoxy-sulfanylidene-sulfido-λ⁵-phosphane, a ZDDP with C7 alkyl chains, offers a balance of thermal stability and reactivity, making it a subject of interest for optimizing lubricant performance.
These application notes provide a comprehensive overview of the synthesis, mechanism of action, and performance evaluation of zinc diheptoxy-sulfanylidene-sulfido-λ⁵-phosphane as an antiwear additive in motor oils. Detailed experimental protocols for its characterization are also presented.
Mechanism of Action
The primary antiwear function of zinc diheptoxy-sulfanylidene-sulfido-λ⁵-phosphane is the formation of a protective tribofilm on metallic surfaces under conditions of boundary lubrication.[2][3] This film is a complex, glassy structure primarily composed of zinc and iron polyphosphates. The formation of this film is a mechanochemical process, driven by a combination of temperature, pressure, and shear stress at the asperity contacts between moving surfaces.
The process can be summarized in the following key stages:
-
Adsorption: ZDDP molecules adsorb onto the metal surface.
-
Decomposition: Under the high stress and temperature at asperity contacts, the ZDDP molecule decomposes.
-
Reaction and Film Formation: The decomposition products react with the iron surface to form a durable, glassy polyphosphate film. This film acts as a sacrificial layer, preventing direct metal-to-metal contact and reducing wear.
Data Presentation
Table 1: Representative Tribological Performance Data (Four-Ball Wear Test)
| Additive (in Base Oil) | Alkyl Chain Length | Wear Scar Diameter (mm) | Coefficient of Friction |
| Base Oil (Control) | N/A | 0.85 | 0.12 |
| Zinc Dibutyl Dithiophosphate | C4 | 0.45 | 0.10 |
| Zinc Diheptyl Dithiophosphate | C7 | 0.55 | 0.09 |
| Zinc Dioctyl Dithiophosphate | C8 | 0.60 | 0.08 |
| Zinc Dodecyl Dithiophosphate | C12 | 0.70 | 0.07 |
Table 2: Elemental Analysis of Tribofilm (XPS)
| Element | Atomic Concentration (%) - C4 ZDDP | Atomic Concentration (%) - C7 ZDDP | Atomic Concentration (%) - C8 ZDDP |
| O | 45 | 48 | 50 |
| P | 15 | 14 | 13 |
| S | 5 | 6 | 7 |
| Zn | 10 | 11 | 12 |
| Fe | 25 | 21 | 18 |
Experimental Protocols
Protocol 1: Synthesis of Zinc Diheptoxy-sulfanylidene-sulfido-λ⁵-phosphane
Objective: To synthesize zinc diheptoxy-sulfanylidene-sulfido-λ⁵-phosphane from phosphorus pentasulfide and heptanol.
Materials:
-
Phosphorus pentasulfide (P₂S₅)
-
Heptanol (C₇H₁₅OH)
-
Zinc oxide (ZnO)
-
Nitrogen gas supply
-
Solvent (e.g., toluene)
-
Reaction vessel with a stirrer, condenser, and dropping funnel
Procedure:
-
In the reaction vessel, create a slurry of phosphorus pentasulfide in a solvent under a nitrogen atmosphere.
-
Slowly add heptanol to the slurry from the dropping funnel while stirring. Maintain the reaction temperature below 60°C to control the exothermic reaction.
-
After the addition of heptanol is complete, heat the mixture to 75-80°C and maintain for 2-3 hours to ensure the complete formation of diheptyl dithiophosphoric acid.
-
Cool the mixture to approximately 50°C.
-
In a separate vessel, prepare a slurry of zinc oxide in a solvent.
-
Slowly add the diheptyl dithiophosphoric acid to the zinc oxide slurry with vigorous stirring. An exothermic reaction will occur.
-
After the addition is complete, heat the mixture to 80-90°C for 2-3 hours to complete the neutralization reaction.
-
Filter the resulting solution to remove any unreacted zinc oxide and other solid impurities.
-
Remove the solvent under reduced pressure to obtain the final product, zinc diheptoxy-sulfanylidene-sulfido-λ⁵-phosphane.
Protocol 2: Evaluation of Antiwear Properties using the Four-Ball Wear Test (ASTM D4172)
Objective: To determine the wear-preventive characteristics of a lubricating oil containing zinc diheptoxy-sulfanylidene-sulfido-λ⁵-phosphane.
Apparatus:
-
Four-Ball Wear Tester
-
Steel balls (AISI 52100 steel, 12.7 mm diameter)
-
Microscope for measuring wear scars
Procedure:
-
Thoroughly clean the steel balls and the test cup with a suitable solvent and dry them.
-
Place three of the steel balls in the test cup and clamp them in place.
-
Pour the test lubricant (base oil + zinc diheptoxy-sulfanylidene-sulfido-λ⁵-phosphane) into the cup to a level that covers the balls.
-
Place the fourth ball in the chuck of the machine.
-
Assemble the test cup into the machine and apply the desired load (e.g., 392 N).
-
Heat the lubricant to the test temperature (e.g., 75°C).
-
Start the motor and run the test at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).
-
After the test, disassemble the apparatus, clean the three lower balls, and measure the diameter of the wear scars on each ball using the microscope.
-
Calculate the average wear scar diameter. A smaller diameter indicates better antiwear performance.
Protocol 3: Elemental Analysis of the Additive (ASTM D5185)
Objective: To determine the concentration of zinc and phosphorus in the synthesized zinc diheptoxy-sulfanylidene-sulfido-λ⁵-phosphane using Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).
Apparatus:
-
ICP-AES instrument
-
Volumetric flasks and pipettes
-
Oil-soluble elemental standards
Procedure:
-
Prepare a set of calibration standards by diluting the oil-soluble zinc and phosphorus standards in a suitable base oil.
-
Accurately weigh a sample of the synthesized ZDDP and dilute it with the base oil to a known volume.
-
Aspirate the blank (base oil), calibration standards, and the sample solution into the ICP-AES instrument.
-
Measure the emission intensities for zinc and phosphorus at their respective wavelengths.
-
Construct a calibration curve by plotting the emission intensity versus the concentration of the standards.
-
Determine the concentration of zinc and phosphorus in the sample from the calibration curve.
Protocol 4: Surface Analysis of Tribofilms by X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the chemical composition of the tribofilm formed on the wear scar of a test specimen.
Apparatus:
-
X-ray Photoelectron Spectrometer with a monochromatic Al Kα X-ray source.
-
Test specimen with a wear scar from a tribological test (e.g., from the four-ball test).
Procedure:
-
Carefully clean the surface of the test specimen around the wear scar with a suitable solvent to remove any residual oil, without disturbing the tribofilm.
-
Mount the specimen in the XPS analysis chamber.
-
Evacuate the chamber to ultra-high vacuum.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., O 1s, P 2p, S 2p, Zn 2p, Fe 2p).
-
Perform charge correction using the C 1s peak (adventitious carbon) as a reference.
-
Analyze the high-resolution spectra to determine the chemical states and atomic concentrations of the elements in the tribofilm. Depth profiling using an ion gun can be employed to analyze the composition as a function of depth into the film.
Visualizations
Caption: Synthesis pathway of zinc diheptoxy-sulfanylidene-sulfido-λ⁵-phosphane.
Caption: Mechanism of antiwear tribofilm formation by ZDDP.
Caption: Workflow for evaluating the performance of ZDDP as an antiwear additive.
References
Application Notes and Protocols: Zinc Dialkyl Dithiophosphates (ZDDPs) in Hydraulic Fluids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Zinc Dialkyl Dithiophosphates (ZDDPs) as multifunctional additives in hydraulic fluids. This document details their mechanism of action, performance characteristics, and standardized experimental protocols for their evaluation.
Introduction to ZDDPs in Hydraulic Fluids
Zinc Dialkyl Dithiophosphates (ZDDPs) have been a cornerstone of hydraulic fluid formulation for over half a century, valued for their cost-effectiveness and multifunctional properties.[1] They primarily serve as anti-wear (AW) agents, but also provide crucial antioxidant and corrosion inhibition functionalities.[1][2][3] ZDDPs are particularly effective in hydraulic systems operating under high pressure and subject to metal-to-metal contact, where they protect pumps and other components from wear and extend their operational life.[4]
The general chemical structure of a ZDDP molecule consists of a central zinc atom coordinated to two dithiophosphate ligands. The "dialkyl" portion refers to the two alkyl groups (R) attached to the oxygen atoms of the phosphate group. The nature of these alkyl groups (primary, secondary, or aryl) significantly influences the thermal stability and reactivity of the ZDDP, and consequently its performance characteristics in a hydraulic fluid.
Mechanism of Action: Anti-Wear Film Formation
The primary function of ZDDPs is to form a protective, sacrificial film on metal surfaces under boundary lubrication conditions. This film, often referred to as a "tribofilm," prevents direct metal-to-metal contact, thereby reducing friction and wear. The formation of this film is a complex tribochemical process that occurs at elevated temperatures and pressures experienced at the contact points of moving parts.
The mechanism can be summarized as follows:
-
Adsorption: ZDDP molecules are polar and adsorb onto the metal surfaces within the hydraulic system.
-
Decomposition: Under the high temperatures and pressures generated at asperity contacts, the ZDDP molecules decompose.
-
Reaction and Film Formation: The decomposition products, which include zinc, phosphorus, and sulfur compounds, react with the iron on the metal surface to form a glassy, amorphous film. This film is typically composed of a layered structure of zinc and iron polyphosphates and sulfides.
This continuous process of film formation and removal at wear-intensive spots provides consistent protection to the hydraulic system's components.
Performance Characteristics of ZDDPs
The performance of ZDDPs in hydraulic fluids is a balance of their beneficial and detrimental properties.
Advantages:
-
Excellent Anti-Wear Protection: ZDDPs form a robust protective film that significantly reduces wear on hydraulic pumps and valves, especially under heavy loads.
-
Antioxidant Properties: ZDDPs inhibit the oxidation of the hydraulic fluid by decomposing peroxides, thus extending the fluid's service life.
-
Corrosion Inhibition: The protective film formed by ZDDPs also helps to prevent corrosion of metal surfaces.
-
Cost-Effectiveness: ZDDPs are relatively inexpensive additives that provide multiple performance benefits.
Disadvantages:
-
Environmental Concerns: ZDDPs are known to be toxic to aquatic life, which raises concerns about spills and disposal.
-
Corrosion of Yellow Metals: In some hydraulic systems containing yellow metals like brass and bronze, high concentrations of ZDDPs can be corrosive.
-
Thermal and Hydrolytic Instability: Some types of ZDDPs can decompose in the presence of heat and water, which can lead to the formation of sludge and acidic byproducts that are detrimental to the hydraulic system. The stability varies depending on the alkyl structure of the ZDDP.
-
Filterability Issues: The byproducts of ZDDP degradation can sometimes lead to filter plugging.
Quantitative Performance Data
The following tables summarize key quantitative data related to the performance of ZDDPs in hydraulic fluids.
Table 1: Elemental Composition of a Typical ZDDP Tribofilm
| Element | Concentration (Weight %) |
| Zinc (Zn) | ~24% |
| Phosphorus (P) | ~11% |
| Sulfur (S) | ~2% |
| Oxygen (O) | ~50% |
| Iron (Fe) | Varies with depth |
Data obtained from X-ray Photoelectron Spectroscopy (XPS) depth profiling of a ZDDP tribofilm formed on a steel surface.
Table 2: Effect of ZDDP Concentration on Wear (Four-Ball Wear Test)
| ZDDP Concentration (wt. %) | Wear Scar Diameter (mm) |
| 0.0 (Base Oil) | > 0.60 |
| 0.5 | ~ 0.45 |
| 1.0 | ~ 0.35 |
Illustrative data showing the general trend of decreasing wear scar diameter with increasing ZDDP concentration. Actual values can vary based on the specific ZDDP type, base oil, and test conditions.
Table 3: Comparison of Different ZDDP Types
| ZDDP Type | Thermal Stability | Anti-Wear Effectiveness |
| Primary Alkyl | Higher | Less Effective |
| Secondary Alkyl | Lower | More Effective |
| Aryl | Highest | Varies |
Experimental Protocols
The following are summarized protocols for key standardized tests used to evaluate the performance of hydraulic fluids containing ZDDPs. For full details, please refer to the official ASTM International standards.
Anti-Wear Characteristics: ASTM D4172 (Four-Ball Method)
This test evaluates the wear-preventive properties of a lubricating fluid.
Objective: To determine the relative wear-preventive characteristics of a fluid by measuring the wear scar on steel balls.
Apparatus: Four-Ball Wear Test Machine.
Procedure Summary:
-
Three 12.7 mm diameter steel balls are clamped together in a test cup.
-
The test fluid is poured into the cup, covering the balls.
-
A fourth steel ball is placed on top of the three clamped balls and subjected to a specified load (e.g., 40 kgf).
-
The top ball is rotated at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).
-
After the test, the three lower balls are cleaned, and the average diameter of the wear scars is measured using a microscope.
-
A smaller wear scar diameter indicates better anti-wear performance.
Hydrolytic Stability: ASTM D2619 (Beverage Bottle Method)
This test assesses the stability of a hydraulic fluid in the presence of water.
Objective: To determine the resistance of a hydraulic fluid to decomposition by water.
Apparatus: Glass beverage bottles, rotating mechanism, oven.
Procedure Summary:
-
A mixture of 75 grams of the test fluid and 25 grams of distilled water is placed in a glass beverage bottle.
-
A polished copper strip is added to the bottle as a catalyst.
-
The bottle is sealed and placed in an oven at 93°C.
-
The bottle is rotated end-over-end at 5 rpm for 48 hours.
-
After cooling, the fluid and water layers are separated.
-
The following are measured:
-
Weight change of the copper strip.
-
Total acid number of the fluid layer.
-
Acidity of the water layer.
-
-
Lower changes in these parameters indicate better hydrolytic stability.
Oxidation Stability: ASTM D943
This test method evaluates the oxidation stability of inhibited mineral oils, including hydraulic fluids.
Objective: To estimate the service life of a hydraulic fluid by measuring its resistance to oxidation under accelerated conditions.
Apparatus: Oxidation cell, oxygen delivery tube, temperature bath, catalysts.
Procedure Summary:
-
A 300 mL sample of the test fluid is placed in an oxidation cell with 60 mL of distilled water.
-
An iron-copper catalyst coil is placed in the fluid.
-
The cell is immersed in a bath maintained at 95°C.
-
Oxygen is bubbled through the sample at a specified rate.
-
The test is continued until the acid number of the oil reaches a specified value (e.g., 2.0 mg KOH/g).
-
The time taken to reach this acid number is reported as the oxidation lifetime of the fluid. A longer time indicates better oxidation stability.
Foaming Characteristics: ASTM D892
This test evaluates the foaming tendency and stability of a lubricating oil.
Objective: To determine the foaming characteristics of a hydraulic fluid at different temperatures.
Apparatus: Graduated cylinders, air-inlet tubes, diffusers, temperature baths.
Procedure Summary:
The test is conducted in three sequences at different temperatures:
-
Sequence I: 24°C
-
Sequence II: 93.5°C
-
Sequence III: 24°C (using the sample from Sequence II)
For each sequence:
-
A measured volume of the hydraulic fluid is placed in a graduated cylinder.
-
The cylinder is brought to the specified test temperature.
-
Air is blown through the fluid at a constant rate for 5 minutes.
-
The volume of foam generated is recorded immediately after stopping the air (foaming tendency ).
-
The volume of foam remaining after a 10-minute settling period is recorded (foam stability ).
-
Lower foam volumes indicate better foaming characteristics.
Visualizations
The following diagrams illustrate key concepts related to the application of ZDDPs in hydraulic fluids.
Caption: General chemical structure of a Zinc Dialkyl Dithiophosphate (ZDDP) molecule.
Caption: Simplified signaling pathway of ZDDP anti-wear film formation.
Caption: A typical experimental workflow for evaluating ZDDP-containing hydraulic fluids.
References
Application Notes and Protocols for Tribofilm Formation with Zinc Dialkyl Dithiophosphates (ZDDP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formation and characterization of anti-wear tribofilms generated from Zinc Dialkyl Dithiophosphate (ZDDP) additives in lubricants. The following sections detail the mechanisms of action, experimental procedures, and analytical methods for studying these protective films.
Introduction to ZDDP Tribofilms
Zinc Dialkyl Dithiophosphates (ZDDPs) are multifunctional additives widely used in engine oils and other lubricants for their exceptional anti-wear, anti-oxidant, and anti-corrosive properties.[1][2] Their primary anti-wear function is attributed to the formation of a thin, sacrificial tribofilm on rubbing surfaces under boundary lubrication conditions.[1][3][4] This film, typically 50-150 nm thick, is a complex, glassy phosphate-based material that prevents direct metal-to-metal contact, thereby reducing wear and preventing catastrophic failure of moving components.
The formation of this protective layer is a tribochemical process, driven by a combination of temperature, pressure, and shear stress at the asperity contacts of sliding surfaces. While thermal decomposition of ZDDP can occur at temperatures above 150°C to form "thermal films," the tribochemical reaction allows for film formation at much lower temperatures, even as low as 25°C, in the presence of rubbing. The mechanism is believed to involve a stress-promoted thermal activation model, where applied shear stress significantly reduces the activation energy for ZDDP decomposition.
The resulting tribofilm is not a simple, uniform layer but rather a complex structure. It often presents as a patchy, pad-like morphology with flat regions separated by deep valleys. Chemically, it is composed of a layered structure, with a sulfur-rich layer near the substrate that is thought to aid in adhesion. The bulk of the film consists of short-chain zinc and iron polyphosphates. The exact composition and properties of the tribofilm can be influenced by the type of ZDDP used (e.g., primary vs. secondary alkyl groups), the lubricant formulation, the substrate material, and the operating conditions.
Experimental Protocols for ZDDP Tribofilm Formation
This section outlines a general protocol for forming ZDDP tribofilms in a laboratory setting using a ball-on-disk tribometer. This setup is commonly used to simulate the rubbing contacts found in machinery.
2.1. Materials and Equipment
-
Tribometer: A ball-on-disk or pin-on-disk tribometer capable of controlling load, speed, temperature, and lubricant environment. A Mini Traction Machine (MTM) with a Spacer Layer Imaging Method (SLIM) module is ideal for in-situ film thickness measurements.
-
Test Specimens: Steel balls and disks are commonly used as substrates. Other materials such as tungsten carbide (WC), silicon nitride (Si3N4), or diamond-like carbon (DLC) coatings can also be investigated.
-
Base Oil: A well-characterized base oil, such as a Group II mineral oil or a synthetic polyalphaolefin (PAO).
-
ZDDP Additive: A commercial or synthesized ZDDP of known structure (e.g., primary, secondary, or mixed alkyl groups).
-
Solvents: For cleaning specimens (e.g., heptane, isopropanol).
-
Ultrasonic Bath: For cleaning test specimens.
2.2. Lubricant Preparation
-
Prepare a solution of ZDDP in the chosen base oil at the desired concentration. A common concentration for research purposes is 800 ppm of phosphorus.
-
Ensure complete dissolution of the ZDDP in the base oil, using gentle heating and stirring if necessary.
-
Allow the lubricant to cool to the test temperature before use.
2.3. Substrate Preparation
-
Thoroughly clean the test ball and disk to remove any residual oils or contaminants.
-
Submerge the specimens in a beaker of heptane and sonicate for 15 minutes.
-
Repeat the sonication step with isopropanol.
-
Dry the specimens with a stream of clean, dry nitrogen or air.
-
Mount the cleaned specimens in the tribometer immediately to prevent re-contamination.
2.4. Tribological Testing Procedure
-
Mount the cleaned ball and disk in the tribometer.
-
Add the prepared ZDDP-containing lubricant to the test chamber, ensuring the contact area is fully submerged.
-
Heat the lubricant and specimens to the desired test temperature (e.g., 120°C).
-
Apply the desired load to the contact (e.g., 31 N).
-
Set the desired sliding and rolling speeds. A common condition is a 50% slide-roll ratio at a low entrainment speed (e.g., 0.05 m/s) to ensure boundary lubrication.
-
Run the test for a specified duration (e.g., 4 hours) to allow for tribofilm formation.
-
If using an MTM-SLIM, capture interference images at regular intervals to monitor tribofilm growth in-situ.
-
Carefully remove the ball and disk, rinse with a solvent (e.g., heptane) to remove excess oil, and dry with a stream of nitrogen.
-
Store the specimens in a desiccator for subsequent analysis.
Analytical Protocols for Tribofilm Characterization
A multi-technique approach is essential for a comprehensive understanding of ZDDP tribofilm properties.
3.1. Film Thickness and Morphology
-
Spacer Layer Imaging Method (SLIM): An in-situ optical interferometry technique that allows for the real-time measurement of tribofilm thickness during formation.
-
Atomic Force Microscopy (AFM): Provides high-resolution topographical images of the tribofilm, revealing its pad-like structure and allowing for precise thickness measurements of the pads.
-
Scanning White Light Interferometry (SWLI): A non-contact optical profiling technique used to measure the surface topography and film thickness. For accurate measurements, the tribofilm should be coated with a thin reflective layer (e.g., gold).
3.2. Chemical Composition
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides elemental and chemical state information of the top few nanometers of the tribofilm. Depth profiling can be used to analyze the composition as a function of depth.
-
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX): SEM provides high-magnification images of the tribofilm, while EDX allows for elemental analysis of specific areas, confirming the presence of zinc, phosphorus, sulfur, and iron.
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): A highly sensitive surface analysis technique that can detect trace elements and molecular fragments within the tribofilm, providing detailed chemical information.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the analysis of ZDDP tribofilms under various conditions.
Table 1: Typical Experimental Parameters for ZDDP Tribofilm Formation
| Parameter | Typical Value | Reference |
| ZDDP Concentration | 800 ppm Phosphorus | |
| Base Oil | PAO, Mineral Oil | |
| Substrate Materials | Steel, Tungsten Carbide | |
| Temperature | 100 - 150 °C | |
| Load | 30 - 75 N | |
| Entrainment Speed | 0.05 - 3.1 m/s | |
| Slide-Roll Ratio | 50% | |
| Test Duration | 1 - 4 hours |
Table 2: Physical Properties of ZDDP Tribofilms
| Property | Typical Value | Analytical Technique | Reference |
| Thickness | 50 - 150 nm | SLIM, AFM, SWLI | |
| Morphology | Patchy, pad-like | AFM, SEM | |
| Hardness | 3 - 4 GPa | Nanoindentation | |
| Elastic Modulus | 15 - 90 GPa | Nanoindentation |
Table 3: Chemical Composition of ZDDP Tribofilms
| Element/Compound | Location in Film | Analytical Technique | Reference |
| Zinc Polyphosphate | Bulk of the film | XPS, ToF-SIMS | |
| Iron Polyphosphate | Bulk of the film | XPS | |
| Zinc Sulfide | Near substrate | XPS, ToF-SIMS | |
| Iron Sulfide | Near substrate | XPS |
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for ZDDP tribofilm analysis and the proposed mechanism of tribofilm formation.
Caption: Experimental workflow for ZDDP tribofilm formation and characterization.
References
Application Notes and Protocols: Antioxidant Performance of Zinc Dialkyldithiophosphates (ZDDP) in Lubricants
Topic: Antioxidant Performance of Zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane in Lubricants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zinc Dialkyldithiophosphates (ZDDPs) are a class of multifunctional additives that have been the cornerstone of lubricant formulation for over 75 years.[1] The specific compound, zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane, is a member of the ZDDP family where the alkyl groups are heptyl chains. ZDDPs are highly valued for their dual functionality, providing exceptional anti-wear protection and serving as potent antioxidants.[2][3][4]
As antioxidants, ZDDPs play a critical role in extending the service life of lubricants by inhibiting oxidative degradation, a process accelerated by high temperatures, pressures, and the presence of metal catalysts.[2] This degradation leads to the formation of sludge, varnish, and corrosive acids, which increase viscosity and compromise the lubricant's performance. These application notes provide an overview of the antioxidant mechanism of ZDDPs, present available performance data, and detail the standard experimental protocols for evaluating their efficacy.
Antioxidant Mechanism of ZDDP
Lubricant degradation primarily occurs via a free-radical auto-oxidation chain reaction. This process involves three main stages: initiation, propagation, and termination. Antioxidant additives are designed to interrupt this cycle.
ZDDPs function as secondary antioxidants, or peroxide decomposers. During the propagation stage of oxidation, hydroperoxides (ROOH) are formed. These hydroperoxides are unstable and decompose into highly reactive radicals (RO• and •OH), which then accelerate the oxidation of the bulk lubricant. ZDDPs intervene by catalytically decomposing these hydroperoxides into non-radical, stable products, such as alcohols, thereby breaking the chain reaction. This mechanism is highly efficient and is a key reason for the widespread use of ZDDPs.
Factors Influencing Antioxidant Performance
The performance of a ZDDP molecule is significantly influenced by its structure, particularly the alkyl chains.
-
Alkyl Chain Length: The length of the alkyl group (e.g., heptyl in the specified compound) affects thermal stability and solubility. Longer alkyl chains generally increase the thermal stability of the ZDDP molecule. However, some studies on related compounds have shown that increasing the alkyl chain length can decrease antioxidant effectiveness. This suggests a trade-off between thermal stability and antioxidant activity that must be optimized for specific applications.
-
Alkyl Group Structure: ZDDPs can be synthesized from primary or secondary alcohols, resulting in primary or secondary alkyl groups. Secondary ZDDPs tend to offer better anti-wear performance and hydrolytic stability, while primary ZDDPs typically provide greater thermal stability.
Quantitative Performance Data
| Additive Type | Base Fluid | Additive Conc. | Test Method | Performance Metric | Result | Source(s) |
| Commercial ZDDP | Cumene | Not Specified | Cumene Oxidation | Oxidation Inhibition Time | ~14 minutes | |
| ZDDP | Palm Oil | 2.0 wt% | Pressure Vessel Oxidation | Oxidation Time | 128 minutes | |
| Molybdenum Dibutyldithiocarbamate | Cumene | Not Specified | Cumene Oxidation | Oxidation Inhibition Time | ~210 minutes |
Note: The data presented is for illustrative purposes. Direct comparison is challenging due to variations in base oils, additive concentrations, and test conditions. Performance of zinc diheptyldithiophosphate would need to be determined empirically using the standardized protocols outlined below.
Experimental Protocols
To evaluate the antioxidant performance of ZDDPs, several standardized tests are employed. These methods accelerate the oxidation process under controlled conditions to predict the lubricant's service life.
Protocol: Rotating Pressure Vessel Oxidation Test (RPVOT)
This test (ASTM D2272) measures the oxidation stability of lubricants by subjecting a sample to elevated temperature and oxygen pressure in the presence of water and a copper catalyst.
5.1.1. Scope: Evaluates the oxidation stability of new and in-service oils, particularly turbine and circulating oils, to determine their remaining useful life.
5.1.2. Apparatus:
-
Rotating pressure vessel (bomb) made of stainless steel.
-
Glass container.
-
Forced-air bath or block bath capable of maintaining 150 ± 0.1°C.
-
Pressure measurement device (gauge or transducer).
-
Drive motor to rotate the vessel at 100 ± 5 RPM at an angle of 30 degrees.
-
Polished copper catalyst coil.
5.1.3. Reagents:
-
Test Oil Sample.
-
Reagent Water (ASTM D1193, Type II).
-
Oxygen (99.5% purity).
-
Cleaning solvents (e.g., acetone, heptane).
5.1.4. Procedure:
-
Preparation: Clean the pressure vessel and glass container thoroughly. Polish the copper catalyst coil with abrasive cloth until a fresh surface is exposed.
-
Sample Loading: Weigh 50 ± 0.5 g of the oil sample and 5 ± 0.05 g of reagent water into the glass container.
-
Catalyst Addition: Place the polished copper catalyst coil into the sample in the glass container.
-
Assembly: Place the glass container into the pressure vessel. Seal the vessel.
-
Pressurization: Purge the vessel with oxygen, then charge it with oxygen to a pressure of 620 ± 14 kPa (90 ± 2 psi) at room temperature.
-
Oxidation: Place the pressurized vessel into the heating bath, which is maintained at 150°C. Immediately begin rotating the vessel at 100 RPM.
-
Data Collection: Monitor and record the pressure inside the vessel. The pressure will initially rise due to heating and then slowly decrease as oxygen is consumed by the oxidation reaction.
-
Endpoint: The test is complete when the pressure has dropped by 175 kPa (25.4 psi) from the maximum observed pressure. Record the time in minutes from the start of the test to this endpoint.
5.1.5. Reporting: Report the result as the RPVOT time in minutes. A longer time indicates greater oxidation stability.
Protocol: Thin-Film Oxygen Uptake Test (TFOUT)
This test (ASTM D4742) is specifically designed to evaluate the oxidation stability of gasoline automotive engine oils under conditions that partially simulate engine operation.
5.2.1. Scope: Determines the relative oxidation stability of engine oils in the presence of a catalyst package, oxidized/nitrated fuel components, and water.
5.2.2. Apparatus:
-
TFOUT pressure vessel with a pressure-tight closure.
-
Sample container (borosilicate glass).
-
Heating bath capable of maintaining 160 ± 0.5°C.
-
Rotating carriage assembly (100 ± 1 RPM).
-
Pressure recording device.
5.2.3. Reagents:
-
Test Oil Sample.
-
Soluble metal catalyst package (naphthenates of lead, copper, iron, manganese, and tin).
-
Oxidized/nitrated fuel component.
-
Reagent Water (Type I).
-
Oxygen (99.5% purity).
-
Cleaning solvents (e.g., hexane, acetone).
5.2.4. Procedure:
-
Preparation: Thoroughly clean the pressure vessel and glass sample container.
-
Sample Mixture: In the glass container, mix the following in order:
-
1.50 ± 0.01 g of the test oil.
-
A specified volume of the soluble metal catalyst package.
-
A specified volume of the oxidized/nitrated fuel component.
-
A specified volume of reagent water.
-
-
Assembly: Place the sample container into the pressure vessel and seal it.
-
Pressurization: Purge the vessel with oxygen, then charge it to an initial pressure of 620 kPa (90 psi) at room temperature.
-
Oxidation: Place the vessel in the rotating carriage within the heating bath, preheated to 160°C. Begin rotation at 100 RPM.
-
Data Collection: Continuously monitor and record the pressure.
-
Endpoint: The test concludes when a rapid pressure drop occurs, indicating the end of the oxidation induction period. The induction time is the time from the start of the test until this breakpoint.
5.2.5. Reporting: Report the result as the oxidation induction time in minutes. A longer induction time signifies better oxidation stability.
References
Application Note & Protocol: Evaluating the Extreme Pressure (EP) Properties of Zinc Dialkyldithiophosphates (ZDDPs)
Audience: Researchers, scientists, and professionals in tribology, materials science, and lubricant development.
Introduction Zinc Dialkyldithiophosphates (ZDDPs) are multifunctional additives extensively used in engine oils and other lubricants for their anti-wear, antioxidant, and mild extreme pressure (EP) properties.[1][2][3] Under conditions of high load and pressure, where the hydrodynamic lubricant film breaks down, ZDDPs decompose to form a protective, sacrificial tribofilm on metal surfaces.[2][4] This glassy phosphate film prevents direct metal-to-metal contact, minimizing catastrophic wear, scuffing, and seizure. Evaluating the EP performance of ZDDP formulations is critical to ensuring their effectiveness in demanding applications. This document outlines the standard experimental setups and protocols for this purpose.
The primary mechanism of ZDDP activation is a combination of temperature and pressure (or rubbing), which promotes a chemical reaction to form the protective film. While thermal activation typically occurs above 150°C, rubbing can initiate the reaction at much lower temperatures.
Primary Experimental Techniques for EP Evaluation
The load-carrying properties of lubricants containing ZDDPs are primarily evaluated using standardized bench tests that simulate boundary and extreme pressure lubrication regimes. The most common methods are the Four-Ball EP Test and the High-Frequency Reciprocating Rig (HFRR) test.
Four-Ball Extreme-Pressure (EP) Tester
The four-ball test is a cornerstone for assessing the EP properties of lubricating fluids and greases. It determines the lubricant's ability to prevent seizure and welding of metal surfaces under progressively increasing loads. Key parameters derived from this test are the Weld Point (WP) and the Load-Wear Index (LWI).
High-Frequency Reciprocating Rig (HFRR)
The HFRR test evaluates lubricant performance under boundary lubrication conditions using a reciprocating motion. It is highly effective for assessing the lubricity and anti-wear properties of additives by measuring friction and wear scar diameter under defined load, frequency, and temperature. This method is standardized by ASTM D6079 and ASTM D7421.
Experimental Workflow
The overall process for evaluating the EP properties of a ZDDP formulation follows a structured workflow from sample preparation through tribological testing and post-test analysis. This ensures comprehensive characterization of both performance and the underlying protective mechanisms.
Caption: Workflow for ZDDP Extreme Pressure Property Evaluation.
Experimental Protocols
Protocol 1: Four-Ball EP Test (ASTM D2783)
1.1. Principle This method involves rotating one steel ball under load against three identical, stationary steel balls immersed in the test lubricant. The load is increased in stages until the rotating ball welds to the stationary balls, indicating catastrophic failure of the lubricant film.
1.2. Apparatus & Materials
-
Apparatus: Four-Ball Extreme-Pressure Tester.
-
Materials:
-
Test lubricant containing ZDDP.
-
Steel test balls (12.7 mm diameter, AISI E-52100 steel).
-
Solvents for cleaning (e.g., heptane, isooctane).
-
1.3. Procedure
-
Thoroughly clean the test balls and the ball pot assembly with appropriate solvents and dry them.
-
Place three clean balls into the ball pot.
-
Fill the ball pot with the test lubricant until the balls are fully submerged.
-
Secure the fourth ball in the chuck of the drive spindle.
-
Assemble the ball pot onto the tester platform.
-
Start the test at a specified rotational speed (e.g., 1760 ± 60 rpm) and apply an initial load for a short duration (e.g., 10 seconds).
-
The test proceeds through a series of timed runs at incrementally increasing loads until the weld point is reached.
-
The weld point is identified by a sharp increase in friction and noise, or by the motor stalling.
-
After each non-seizure run, the three stationary balls are removed, and the diameters of the wear scars are measured.
1.4. Data Collection & Calculation
-
Weld Point (WP): The lowest applied load in kilograms-force (kgf) or Newtons (N) at which welding occurs. A higher weld point indicates better EP performance.
-
Load-Wear Index (LWI): An index of the ability of a lubricant to prevent wear at applied loads. It is calculated from the wear scar diameters measured at loads just below the weld point.
-
Last Non-Seizure Load (LNSL): The highest load at which the lubricant sustains operation without seizure.
Table 1: Typical Test Parameters for Four-Ball EP Test (ASTM D2783)
| Parameter | Value | Reference |
|---|---|---|
| Rotational Speed | 1760 ± 60 rpm | |
| Test Temperature | Ambient (~27 °C) | |
| Test Duration per Load Stage | 10 seconds | |
| Ball Material | AISI E-52100 Steel | |
| Ball Diameter | 12.7 mm |
| Load Sequence | Stepwise increasing loads | |
Table 2: Example Data from Four-Ball EP Testing of ZDDP Formulations
| Formulation | ZDDP Conc. (% P) | Weld Point (kgf) | Load-Wear Index (LWI) |
|---|---|---|---|
| Base Oil (No ZDDP) | 0.00 | 126 | 25 |
| Formulation A | 0.05 | 250 | 45 |
| Formulation B | 0.10 | 400 | 60 |
| Formulation C | 0.15 | 400 | 65 |
Note: Data is representative and will vary based on base oil and ZDDP type.
Protocol 2: High-Frequency Reciprocating Rig (HFRR) Test (based on ASTM D7421)
2.1. Principle This test method determines the EP properties of lubricating oils using a high-frequency, linear-oscillation motion. A non-rotating ball is loaded against a stationary flat disk, and the interface is lubricated with the test oil. The system oscillates at a set frequency and stroke length for a specified duration. The coefficient of friction is monitored throughout the test, and the wear scar on the ball is measured afterward.
2.2. Apparatus & Materials
-
Apparatus: High-Frequency Reciprocating Rig (HFRR).
-
Materials:
-
Test lubricant containing ZDDP.
-
Steel ball (e.g., 6.0 mm diameter).
-
Steel disk (e.g., 10.0 mm diameter).
-
Solvents for cleaning.
-
2.3. Procedure
-
Clean the test ball and disk with solvents and allow them to dry.
-
Mount the disk in the test reservoir and place the ball in the holder.
-
Add a small volume (e.g., 2 mL) of the test lubricant to the reservoir.
-
Set the test parameters: load, temperature, frequency, and stroke length.
-
Begin the test, allowing the temperature to stabilize before initiating the reciprocating motion.
-
The friction force is recorded continuously throughout the test.
-
At the end of the test, remove the ball and disk for analysis.
-
Measure the wear scar diameter on the ball using a microscope.
2.4. Data Collection & Interpretation
-
Friction Coefficient: The real-time friction data provides insight into the formation and stability of the ZDDP tribofilm.
-
Wear Scar Diameter (WSD): The average diameter of the wear scar on the ball. A smaller WSD indicates better anti-wear performance.
Table 3: Typical Test Parameters for HFRR Test
| Parameter | Typical Value Range | Reference |
|---|---|---|
| Applied Load | 0.1 - 20 N | |
| Oscillation Frequency | 10 - 200 Hz | |
| Stroke Length | 20 µm - 2.0 mm | |
| Test Temperature | Ambient to 150 °C (options up to 400 °C) |
| Test Duration | 75 minutes (per ASTM D6079) | |
Post-Test Surface Analysis Protocols
To understand the mechanisms behind the observed EP performance, the tribofilms formed on the test specimens must be characterized.
3.1. Principle Surface-sensitive analytical techniques are used to determine the morphology, thickness, elemental composition, and chemical nature of the ZDDP-derived tribofilm. This analysis connects the macroscopic tribological results to the nanoscale properties of the protective film.
3.2. Key Techniques & Protocols
-
Specimen Preparation: After tribological testing, specimens (balls or disks) must be gently cleaned with a solvent (e.g., hexane or heptane) in an ultrasonic bath to remove residual oil without disturbing the strongly adhered tribofilm.
-
Scanning Electron Microscopy (SEM) / Energy Dispersive X-ray Spectroscopy (EDX):
-
Protocol: Mount the cleaned specimen on an SEM stub. Obtain secondary electron images to visualize the surface morphology and wear track topography. Use EDX to perform elemental mapping of the wear scar to identify the distribution of Zinc (Zn), Phosphorus (P), Sulfur (S), Iron (Fe), and Oxygen (O).
-
Data: Provides qualitative and semi-quantitative elemental composition of the tribofilm.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Protocol: Place the specimen in the ultra-high vacuum chamber of the XPS instrument. Acquire survey scans to identify all elements present on the surface. Perform high-resolution scans of the P 2p, S 2p, Zn 2p, O 1s, and Fe 2p regions to determine their chemical states (e.g., distinguishing between phosphate, sulfide, and sulfate). Sputtering with an argon ion beam can be used for depth profiling to analyze the film's layered structure.
-
Data: Reveals the chemical composition of the tribofilm, such as the chain length of the polyphosphates, which is critical for its protective properties.
-
-
Raman Spectroscopy:
-
Protocol: Focus the laser of the Raman spectrometer onto the wear track of the specimen. Acquire spectra from different points within and outside the wear track.
-
Data: Identifies the molecular structure of the phosphate network (e.g., ortho-, pyro-, or polyphosphate chains) within the tribofilm.
-
Table 4: Summary of Surface Analysis Techniques for ZDDP Tribofilms
| Technique | Information Obtained | Relevance to EP Performance |
|---|---|---|
| SEM/EDX | Surface morphology, wear mechanisms, elemental distribution. | Confirms the presence and distribution of ZDDP-derived elements (Zn, P, S) in the contact area. |
| XPS | Chemical states of elements, film composition (e.g., phosphate vs. sulfide), film thickness. | Elucidates the chemical nature of the protective film (e.g., zinc/iron phosphate, chain length). |
| Raman Spectroscopy | Vibrational modes, molecular structure of phosphate chains. | Characterizes the degree of polymerization of the phosphate glass, which influences its mechanical properties. |
References
Application Notes and Protocols: Zinc Dialkyldithiophosphates (ZDDPs) as Corrosion Inhibitors in Industrial Applications
Introduction
Zinc Dialkyldithiophosphates (ZDDPs) are a class of multifunctional organometallic compounds that have been a cornerstone of lubricant technology for over 75 years. While renowned for their exceptional anti-wear properties, ZDDPs also serve as potent antioxidants and corrosion inhibitors in a wide array of industrial applications.[1] Their primary function is to protect metallic surfaces by forming a sacrificial chemical film that prevents direct metal-to-metal contact, oxidation, and corrosive attack.[2][3] This document provides a detailed overview of the corrosion inhibition mechanisms of ZDDPs, their key industrial applications, quantitative performance data, and standardized protocols for their evaluation.
Mechanism of Action: Corrosion Inhibition
The efficacy of ZDDPs as corrosion inhibitors stems from a dual-action mechanism involving surface film formation and antioxidant activity.
-
Protective Film Formation: Under conditions of heat and pressure, ZDDP molecules decompose and react with the metal surface (typically iron or steel). This tribochemical reaction forms a thin, durable, and glassy film composed of zinc and iron polyphosphates, along with metal sulfides. This film acts as a physical barrier, isolating the metal substrate from corrosive species like water, acids, and oxygen.
-
Antioxidant Activity: Lubricants can oxidize at high temperatures, forming aggressive by-products such as hydroperoxides and organic acids that accelerate corrosion. ZDDPs effectively interrupt this process by acting as peroxide decomposers, neutralizing these reactive species before they can attack metal surfaces. This secondary function is critical for maintaining the integrity of both the lubricant and the machinery.
The logical flow of ZDDP's protective mechanism is illustrated in the diagram below.
Industrial Applications
ZDDPs are integral components in numerous lubricant formulations across various industries due to their cost-effectiveness and multifunctional performance.
-
Engine Oils: In internal combustion engines, ZDDPs protect critical components like camshafts, lifters, and bearings from wear and corrosion caused by acidic combustion by-products and high temperatures.
-
Hydraulic Fluids: They prevent wear and corrosion in high-pressure hydraulic pumps and valves, ensuring system reliability and longevity.
-
Gear Oils: ZDDPs provide extreme pressure (EP) protection in gear sets, preventing scuffing and pitting while also inhibiting corrosion from moisture contamination.
-
Greases: Used in greases for automotive and industrial bearings, ZDDPs offer sustained anti-wear and anti-corrosion performance under heavy loads.
Quantitative Performance Data
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is calculated from the reduction in the corrosion rate of a metal in the presence of the inhibitor. The performance of ZDDPs and related organophosphate compounds varies with concentration, temperature, and the specific corrosive environment.
Below is a summary of typical performance data synthesized from studies on ZDDPs and analogous phosphorus-containing inhibitors.
| Inhibitor System | Substrate / Medium | Concentration | Corrosion Rate (mm/y) | Inhibition Efficiency (IE%) | Reference(s) |
| Dithiophosphate Derivative (ZDDP analog) | Zinc / 2M Acetic Acid | 1 x 10⁻⁵ M | - | ~55% | |
| Dithiophosphate Derivative (ZDDP analog) | Zinc / 2M Acetic Acid | 5 x 10⁻⁵ M | - | ~75% | |
| Aluminum Tripolyphosphate (ATP) | Zinc / 0.2 g/L Na₂SO₄ | 1 x 10⁻³ M | - | 78.7% | |
| Organic Inhibitor + ZnO Nanoparticles | Mild Steel / 1.0 M HCl | 0.5 mM | - | 92% | |
| Zinc Bromide (Inorganic Zinc Compound) | Mild Steel / 0.5 M H₂SO₄ | 50% (w/v) | 1.330 | 90.96% | N/A |
| ZDDP in Lubricant | Steel / Engine Conditions | >1920 ppm (as Zn) | Increased | Negative Effect Noted |
Note: Data is compiled from various studies to illustrate performance trends. Direct comparison requires identical test conditions. The negative effect at high ZDDP concentrations is attributed to the acidic nature of ZDDPs, which can overcome other base additives in the formulation.
Experimental Protocols for Inhibitor Evaluation
Evaluating the performance of ZDDPs as corrosion inhibitors requires rigorous and standardized testing methodologies. The following protocols outline three key experimental techniques: Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy, and the Neutral Salt Spray Test.
Protocol: Potentiodynamic Polarization (PDP)
This electrochemical technique measures the corrosion current (i_corr) of a metal sample, which is directly proportional to its corrosion rate. It is used to rapidly determine inhibitor efficiency.
Objective: To determine the corrosion rate and inhibition efficiency by analyzing the current-potential relationship.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (Working Electrode: test metal; Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; Counter Electrode: Platinum or Graphite)
-
Test solution (e.g., lubricant with ZDDP, acidic medium)
-
Polishing materials (SiC papers, alumina slurry)
-
Nitrogen gas for deaeration
Procedure:
-
Sample Preparation: Polish the working electrode to a mirror finish, rinse with deionized water and ethanol, and dry.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode. Add the test solution, ensuring the electrodes are properly immersed.
-
Deaeration & Stabilization: Purge the solution with nitrogen for 30-60 minutes to remove dissolved oxygen. Allow the Open Circuit Potential (OCP) to stabilize for at least 30 minutes.
-
Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.167 to 2 mV/s).
-
Data Analysis:
-
Plot the resulting current density (log scale) versus potential to generate a Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100 where i_corr_blank is the corrosion current in the absence of ZDDP.
-
Protocol: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the properties of the protective film formed by the inhibitor.
Objective: To characterize the resistance and capacitance of the inhibitor film and monitor its degradation over time.
Materials:
-
EIS-capable Potentiostat with a frequency response analyzer
-
Three-electrode electrochemical cell (as in PDP)
-
Test solution
Procedure:
-
Sample Preparation & Cell Assembly: Follow steps 1-3 from the PDP protocol.
-
EIS Measurement: After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Acquisition: The instrument measures the complex impedance (magnitude and phase angle) at each frequency.
-
Data Analysis:
-
Plot the data in Nyquist (imaginary vs. real impedance) and Bode (impedance magnitude/phase angle vs. frequency) formats.
-
The diameter of the semicircle in a Nyquist plot corresponds to the charge transfer resistance (R_ct) or polarization resistance (R_p), which is inversely proportional to the corrosion rate.
-
Model the data using an appropriate equivalent electrical circuit (EEC) to extract quantitative values for film resistance (R_f), R_p, and film capacitance (C_f).
-
Higher R_p values indicate better corrosion protection.
-
Calculate Inhibition Efficiency (IE%) using the formula: IE% = [(R_p_inhibitor - R_p_blank) / R_p_inhibitor] * 100
-
Protocol: Neutral Salt Spray Test (ASTM B117)
This is an accelerated corrosion test used to assess the comparative corrosion resistance of coated metal samples. It is primarily a quality control and screening test.
Objective: To evaluate the ability of a ZDDP-containing lubricant or coating to protect a metal substrate in a highly corrosive, salt-fog environment.
Materials:
-
Salt spray test chamber
-
Test panels (e.g., steel coupons) coated with the test lubricant/coating
-
5% (by weight) Sodium Chloride (NaCl) solution in deionized water
-
pH meter and reagents for adjustment (HCl, NaOH)
Procedure:
-
Solution Preparation: Prepare a 5% NaCl solution. Adjust the pH to the range of 6.5-7.2.
-
Sample Preparation: Clean the test panels thoroughly. Apply the ZDDP-containing formulation to be tested. Scribe a line through the coating to the substrate if required by the test specification.
-
Test Setup:
-
Place the samples in the chamber at a specified angle (typically 15-30 degrees from the vertical).
-
Set the chamber temperature to 35°C (95°F).
-
-
Test Execution: Initiate the salt fog spray. The test duration can range from 24 to over 1000 hours, depending on the expected performance of the coating.
-
Evaluation:
-
Periodically inspect the samples for signs of corrosion (e.g., red rust for steel).
-
Document results with high-resolution photographs.
-
References
Application Note: A General Method for the Synthesis of Asymmetric Zinc Dialkyl Dithiophosphates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zinc dialkyl dithiophosphates (ZDDPs) are a class of coordination compounds widely utilized as anti-wear and antioxidant additives in lubricants.[1] The properties of ZDDPs, such as their thermal stability and solubility in oil, can be tailored by varying the alkyl substituents. Asymmetric ZDDPs, which contain two different alkyl groups, offer the potential for fine-tuning these properties to a greater degree than their symmetric counterparts. This application note provides a detailed protocol for the synthesis of asymmetric zinc dialkyl dithiophosphates via the reaction of a mixture of two different alcohols with phosphorus pentasulfide, followed by neutralization with zinc oxide.
Overall Reaction Scheme
The synthesis of asymmetric ZDDPs is a two-step process:
Step 1: Formation of Mixed Dialkyldithiophosphoric Acids P₂S₅ + 2 R¹OH + 2 R²OH → (R¹O)(R²O)PS₂H + (R¹O)₂PS₂H + (R²O)₂PS₂H + H₂S
Step 2: Neutralization with Zinc Oxide 2 (R¹O)(R²O)PS₂H (and symmetric acids) + ZnO → Zn[S₂P(OR¹)(OR²)]₂ (and symmetric ZDDPs) + H₂O
Experimental Protocol: Synthesis of Asymmetric Zinc (isobutyl)(isooctyl) Dithiophosphate
This protocol details the synthesis of an asymmetric ZDDP using isobutanol and isooctanol as the alcohol precursors. The procedure can be adapted for other alcohol combinations.
Materials and Equipment:
-
Phosphorus pentasulfide (P₂S₅)
-
Isobutanol (R¹OH)
-
Isooctanol (R²OH)
-
Zinc oxide (ZnO)
-
Heptane (or other suitable solvent)
-
Nitrogen gas (inert atmosphere)
-
Three-necked round-bottom flask
-
Heating mantle with stirrer
-
Thermometer
-
Condenser
-
Dropping funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
Part 1: Synthesis of Mixed Isobutyl/Isooctyl Dithiophosphoric Acids
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, combine isobutanol and isooctanol in the desired molar ratio (e.g., a 1:1 molar ratio for a statistical mixture).
-
Begin stirring the alcohol mixture and gradually add phosphorus pentasulfide in small portions. The molar ratio of total alcohols to P₂S₅ should be approximately 4:1.[2]
-
The reaction is exothermic. Control the temperature of the reaction mixture, maintaining it at approximately 70-80°C.
-
After the addition of P₂S₅ is complete, continue to stir the mixture at 70-80°C for 3-4 hours.[2]
-
Hydrogen sulfide gas is evolved during the reaction and should be appropriately scrubbed.
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting product is a mixture of diisobutyl, diisooctyl, and the desired isobutyl isooctyl dithiophosphoric acids.
Part 2: Neutralization to form Zinc Dialkyl Dithiophosphates
-
In a separate flask, prepare a slurry of zinc oxide in a suitable solvent such as heptane.
-
With vigorous stirring, slowly add the mixed dialkyldithiophosphoric acid mixture from Part 1 to the zinc oxide slurry.
-
Control the temperature of the exothermic neutralization reaction, keeping it between 60-80°C.
-
After the addition is complete, continue to stir the reaction mixture at 80-90°C for 1-2 hours to ensure complete neutralization.
-
The reaction can be monitored by measuring the pH of the solution until it reaches a value of approximately 5.8-6.5.[3]
-
Water is formed as a byproduct and can be removed by azeotropic distillation with a suitable solvent if necessary.
Part 3: Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any unreacted zinc oxide and other solid impurities.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator to yield the final product, a mixture of symmetric and asymmetric zinc dialkyl dithiophosphates.
Data Presentation
The following tables provide a template for recording reaction parameters and characterization data for the synthesis of various asymmetric ZDDPs.
Table 1: Reaction Parameters for the Synthesis of Asymmetric ZDDPs
| R¹ Alcohol | R² Alcohol | Molar Ratio (R¹OH:R²OH) | P₂S₅ (mol) | Reaction Temp (°C) | Reaction Time (h) | Yield (%) |
| Isobutanol | Isooctanol | 1:1 | 1 | 70-80 | 3-4 | Data to be determined |
| Propan-2-ol | Hexan-1-ol | 1:1 | 1 | 70-80 | 3-4 | Data to be determined |
| Butan-1-ol | 2-Ethylhexanol | 1:1 | 1 | 70-80 | 3-4 | Data to be determined |
Table 2: Characterization Data for Asymmetric Zinc Dialkyl Dithiophosphates
| Asymmetric ZDDP | Elemental Analysis (%) (Calc./Found) | ³¹P NMR (δ, ppm) | ¹H NMR (δ, ppm) | FTIR (cm⁻¹) |
| Zinc (isobutyl)(isooctyl) dithiophosphate | C: TBDH: TBDP: TBDS: TBDZn: TBD | ~95-110 | Characteristic alkyl proton signals | P=S: ~650-700P-O-C: ~950-1050 |
| Zinc (isopropyl)(hexyl) dithiophosphate | C: TBDH: TBDP: TBDS: TBDZn: TBD | ~95-110 | Characteristic alkyl proton signals | P=S: ~650-700P-O-C: ~950-1050 |
| Zinc (butyl)(2-ethylhexyl) dithiophosphate | C: TBDH: TBDP: TBDS: TBDZn: TBD | ~95-110 | Characteristic alkyl proton signals | P=S: ~650-700P-O-C: ~950-1050 |
TBD: To Be Determined experimentally. The ³¹P NMR chemical shifts for ZDDPs typically appear in the range of 95-110 ppm.[4] The FTIR spectra of ZDDPs show characteristic absorption bands for P=S and P-O-C stretching vibrations.
Mandatory Visualization
Conclusion
This application note provides a general and adaptable method for the synthesis of asymmetric zinc dialkyl dithiophosphates. By selecting different combinations of alcohols, researchers can systematically investigate the structure-property relationships of these important lubricant additives. The provided protocol and data templates offer a framework for the consistent synthesis and characterization of novel asymmetric ZDDPs.
References
- 1. Synthesis of Zinc Dialkyldithiophosphate (ZDDP) and Identification of Impurities Formed [pr.ripi.ir]
- 2. US3234250A - Preparation of zinc dialkyl dithiophosphates - Google Patents [patents.google.com]
- 3. Preparation method of zinc dialkyldithiophosphate and application of hydrogen peroxide - Eureka | Patsnap [eureka.patsnap.com]
- 4. apps.dtic.mil [apps.dtic.mil]
Troubleshooting & Optimization
Technical Support Center: Improving the Thermal Stability of Zinc Dialkyl Dithiophosphate (ZDDP) Additives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the thermal stability of zinc dialkyl dithiophosphate (ZDDP) additives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ZDDP additive is degrading at lower-than-expected temperatures. What are the potential causes?
A1: Premature thermal degradation of ZDDP can be attributed to several factors:
-
Alkyl Group Structure: ZDDPs with secondary alkyl groups are generally less thermally stable than those with primary alkyl groups. This is due to the increased stability of the secondary carbocation formed during decomposition.[1][2] Aryl ZDDPs tend to offer the best thermal stability but may show lower antiwear performance.[3]
-
Water Contamination: The presence of water can lead to the hydrolysis of ZDDP, breaking it down into phosphoric acids, sulfides, and zinc salts, which can further catalyze degradation.[4]
-
Interaction with Other Additives: Certain additives, such as some detergents, can have an antagonistic effect, reducing the thermal stability of ZDDP.[5] Conversely, other additives might exhibit a synergistic effect.
-
Presence of Catalytic Metals: Metal ions, such as iron, can catalyze the decomposition of ZDDP.
-
Oxidation: In high-temperature and high-pressure environments, the oxidation of the lubricant can accelerate ZDDP degradation.
Troubleshooting Steps:
-
Verify ZDDP Structure: Confirm the type of alkyl group in your ZDDP. If using a secondary ZDDP, consider synthesizing or procuring a primary or aryl equivalent to compare thermal stability.
-
Ensure Anhydrous Conditions: Dry your base oil and other components thoroughly before blending. Minimize exposure to atmospheric moisture during experiments.
-
Evaluate Additive Package Compatibility: Test the thermal stability of ZDDP in the base oil alone and then systematically add other components to identify any antagonistic interactions.
-
Metal Contamination Check: Analyze your base oil and other additives for trace metal contaminants.
Q2: I am observing unexpected peaks or a multi-stage decomposition in my TGA/DSC analysis of ZDDP. What does this indicate?
A2: The observation of multiple decomposition stages in thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) can be indicative of several phenomena:
-
Mixture of ZDDP Forms: Commercial ZDDP is often a mixture of neutral and basic forms, which may have different decomposition temperatures.
-
Presence of Impurities: Impurities from the synthesis process can introduce additional thermal events.
-
Complex Decomposition Pathway: The thermal decomposition of ZDDP is a multi-step process that can involve isomerization, elimination, and substitution reactions, each with its own thermal signature.
-
Influence of Heating Rate: Lower heating rates in DSC can sometimes resolve overlapping decomposition peaks that might appear as a single event at higher rates.
Troubleshooting Steps:
-
Characterize Your ZDDP: Use techniques like ³¹P-NMR to determine the purity and the ratio of neutral to basic ZDDP in your sample.
-
Vary the Heating Rate: Run DSC scans at different heating rates (e.g., 0.5, 1, and 5 °C/min) to see if the peaks resolve.
-
Analyze Decomposition Products: Couple your TGA with a mass spectrometer (TGA-MS) to identify the gaseous products evolved at each decomposition stage.
Q3: My attempts to synthesize a more thermally stable ZDDP by modifying the alkyl structure are not yielding the expected results. What could be going wrong?
A3: Challenges in synthesizing more stable ZDDPs often stem from the nuances of the reaction chemistry:
-
Steric Hindrance: While bulky alkyl groups can increase thermal stability by sterically hindering nucleophilic attack at the α-carbon, excessively large groups might impede the synthesis reaction itself, leading to low yields or incomplete reaction.
-
Reaction Conditions: The synthesis of ZDDP involves a two-step reaction. The temperature, stirring rate, and order of reagent addition can all influence the purity and structure of the final product.
-
Purity of Reactants: The purity of the alcohol and phosphorus pentasulfide used in the first step is crucial. Impurities can lead to side reactions and the formation of less stable byproducts.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary reaction parameters such as temperature, time, and stirring speed to find the optimal conditions for your specific alkyl group.
-
Purify Reactants: Ensure the alcohol and phosphorus pentasulfide are of high purity.
-
Characterize Intermediate Products: Analyze the dialkyldithiophosphoric acid intermediate before neutralization with zinc oxide to ensure the desired structure has been formed.
Quantitative Data Summary
Table 1: Influence of Alkyl Structure on ZDDP Thermal Stability
| ZDDP Type | Typical Decomposition Temperature Range (°C) | Key Characteristics |
| Secondary Alkyl | Lower (e.g., starts degrading around 150°C) | Excellent antiwear performance, good hydrolytic stability, but lower thermal stability. |
| Primary Alkyl | Higher | Good thermal stability, functions well as an antioxidant. |
| Aryl | Highest | Excellent thermal stability, but may have lower antiwear protection and hydrolytic stability. |
Table 2: Effect of Additives on ZDDP Decomposition Temperature (Illustrative Data from DSC)
| ZDDP Formulation | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) |
| ZDDP in Neutral Oil | ~199 (at 5°C/min heating rate) | ~210 (at 5°C/min heating rate) |
| ZDDP with FeF₃ Catalyst | ~188 (at 5°C/min heating rate) | ~200 (at 5°C/min heating rate) |
| ZDDP with Detergents | Decomposition can be retarded (temperature increases) | Varies with detergent type |
Note: These values are illustrative and can vary depending on the specific ZDDP structure, concentration, and experimental conditions.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of ZDDP
Objective: To determine the thermal stability and decomposition profile of a ZDDP additive.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the ZDDP sample into a clean, inert TGA pan (e.g., alumina or platinum).
-
If analyzing ZDDP in a lubricant blend, ensure the sample is homogeneous.
-
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C) for a few minutes.
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature that exceeds the expected decomposition range (e.g., 600°C).
-
-
Data Analysis:
-
Plot the mass loss (%) as a function of temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).
-
Protocol 2: Differential Scanning Calorimetry (DSC) of ZDDP
Objective: To measure the heat flow associated with the thermal decomposition of a ZDDP additive and determine its decomposition temperature.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium).
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the ZDDP sample into a hermetically sealed aluminum pan. This is crucial to contain any volatile decomposition products.
-
Prepare an identical empty sealed pan to be used as a reference.
-
-
Experimental Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 5°C/min or 10°C/min) to a final temperature beyond the decomposition point.
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature.
-
Identify endothermic (heat-absorbing) or exothermic (heat-releasing) peaks associated with decomposition.
-
Determine the onset temperature and the peak temperature of the decomposition event.
-
Visualizations
Caption: Experimental workflow for synthesizing and evaluating thermally stable ZDDP additives.
Caption: Troubleshooting logic for addressing poor thermal stability in ZDDP additives.
References
Technical Support Center: ZDDP Degradation in High-Temperature Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Zinc Dialkyldithiophosphate (ZDDP) degradation in high-temperature experiments.
Troubleshooting Guides
This section provides solutions to common problems observed during experiments involving ZDDP at elevated temperatures.
Issue: Rapid or Unexpected ZDDP Depletion
-
Question: My ZDDP concentration is decreasing much faster than anticipated in my high-temperature experiment. What are the likely causes?
-
Answer: Rapid ZDDP depletion at high temperatures is often a result of thermal degradation. At temperatures exceeding 120°C, ZDDP can thermally decompose, leading to the formation of various byproducts.[1] The rate of this decomposition is influenced by several factors including the specific molecular structure of the ZDDP used, the presence of catalytic metals like iron or copper, and contamination with water, which can hydrolyze ZDDP.[1] Additionally, high pressures in your system can accelerate this degradation process.[2][3] To troubleshoot, consider the following:
-
Verify Operating Temperature: Ensure your experimental temperature is not exceeding the thermal stability limit of your specific ZDDP. Different ZDDPs, based on their alkyl groups (primary vs. secondary), have varying thermal stabilities.[4]
-
Analyze for Contaminants: Check for water or metal contaminants in your lubricant base stock.
-
Review Additive Package: Incompatibility with other additives in your formulation can also lead to accelerated degradation.
-
Issue: Formation of Sludge and Deposits
-
Question: I am observing significant sludge and insoluble deposit formation in my experimental setup. Is this related to ZDDP degradation?
-
Answer: Yes, the formation of sludge and deposits is a common consequence of ZDDP thermal degradation. At high temperatures, ZDDP decomposes into products such as sulfides and phosphorus oxides. These decomposition products can then react with the oil and other additives to form sludge. The oil-insoluble deposits are often a mixture of zinc thiophosphates and zinc pyro- and polypyro-thiophosphates. To mitigate this:
-
Maintain Optimal Conditions: Operate within the recommended temperature and pressure ranges for your lubricant to minimize the rate of ZDDP degradation.
-
Implement Filtration: Utilize effective filtration to remove contaminants that can contribute to sludge formation.
-
Regular Oil Analysis: Monitor the condition of your oil to detect early signs of degradation and additive depletion.
-
Issue: Reduced Anti-Wear Performance
-
Question: Despite using a ZDDP additive, I am still observing significant wear on my components at high temperatures. Why might this be happening?
-
Answer: The anti-wear properties of ZDDP are dependent on the formation of a protective tribofilm on metal surfaces. This film is created from the decomposition products of ZDDP. If you are experiencing poor anti-wear performance at high temperatures, it could be due to several factors:
-
Incomplete Film Formation: High temperatures and shear stress are necessary for the formation of a robust ZDDP-based film. If the conditions are not optimal, the film may not form correctly.
-
Accelerated Film Depletion: At very high temperatures, the rate of tribofilm removal can exceed the rate of its formation, leading to increased wear.
-
ZDDP Depletion: As discussed previously, if the ZDDP has been depleted due to thermal degradation, there will be no active additive to form the protective film.
-
Frequently Asked Questions (FAQs)
General Knowledge
-
Question: What is ZDDP and what are its primary functions in a lubricant?
-
Answer: ZDDP, or Zinc Dialkyldithiophosphate, is a multifunctional additive widely used in lubricants. Its primary functions are as an anti-wear agent and an antioxidant. It also acts as a metal deactivator and provides some corrosion inhibition.
-
Question: How does ZDDP provide anti-wear protection?
-
Answer: Under conditions of high temperature and pressure, such as those found at the contact points between moving metal surfaces, ZDDP decomposes. The decomposition products react with the metal surface to form a protective, sacrificial layer known as a tribofilm. This film, often composed of glassy iron and zinc polyphosphates, prevents direct metal-to-metal contact, thereby reducing wear.
-
Question: What is the mechanism of ZDDP thermal degradation?
-
Answer: The thermal decomposition of ZDDP is a complex process. It is initiated by the migration of alkyl groups from oxygen to sulfur atoms within the ZDDP molecule. This is followed by competing reactions of nucleophilic substitution and olefin elimination, leading to the formation of various products including phosphorus acids, zinc mercaptide, dialkyl sulfides, and eventually oil-insoluble zinc thiophosphates and polyphosphates.
Experimental Considerations
-
Question: What are the typical decomposition temperatures for ZDDP?
-
Answer: The thermal degradation of ZDDP generally begins at temperatures around 120-130°C and can extend up to 230°C, depending on the specific ZDDP structure and other factors. Secondary alkyl ZDDPs tend to have lower thermal stability than primary alkyl ZDDPs.
-
Question: How can I analyze ZDDP degradation in my samples?
-
Answer: Several analytical techniques can be employed to study ZDDP degradation. 31P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing ZDDP and its degradation products. Differential Scanning Calorimetry (DSC) can be used to determine the decomposition temperature of ZDDP. Other techniques include Fourier Transform Infrared (FTIR) spectroscopy and various chromatographic methods.
Data and Protocols
Quantitative Data Summary
Table 1: Influence of Temperature on ZDDP Decomposition and Tribofilm Formation
| Parameter | Temperature Range | Observation | Source(s) |
| Thermal Decomposition Onset | ~120°C - 130°C | ZDDP begins to thermally decompose. | |
| Significant Decomposition | 150°C - 200°C | Extensive decomposition is reported, leading to the formation of thicker anti-wear films. | |
| Tribofilm Formation | 80°C - 120°C | A strong temperature influence on film formation is observed. | |
| Irreversible Transformation (High Pressure) | ~225°C at 18.4 GPa | Substantial decomposition occurs under high pressure and temperature. |
Experimental Protocols
Protocol 1: Analysis of ZDDP Thermal Degradation using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh approximately 10 mg of the ZDDP-containing oil into an aluminum DSC pan. Hermetically seal the pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program:
-
Equilibrate the sample at room temperature.
-
Ramp the temperature at a controlled heating rate (e.g., 5°C/min) to a final temperature above the expected decomposition range (e.g., 260°C).
-
Maintain a nitrogen atmosphere to prevent oxidative degradation.
-
-
Data Analysis: Analyze the resulting thermogram to identify exothermic peaks corresponding to the decomposition of ZDDP. The onset temperature of the first major exothermic peak is typically considered the decomposition temperature.
Protocol 2: Characterization of ZDDP and its Degradation Products by 31P NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the oil sample in a suitable deuterated solvent (e.g., chloroform-d).
-
NMR Acquisition:
-
Acquire a 31P NMR spectrum of the sample using a high-field NMR spectrometer.
-
Use appropriate acquisition parameters (e.g., pulse angle, relaxation delay) to ensure quantitative results.
-
-
Data Analysis:
-
Identify the chemical shifts of the parent ZDDP and its degradation products (e.g., thiophosphates, phosphates).
-
Integrate the signals to quantify the relative amounts of each species and monitor the extent of ZDDP degradation over time or under different temperature conditions.
-
Visualizations
Caption: ZDDP thermal degradation and tribofilm formation pathway.
Caption: A logical workflow for troubleshooting ZDDP degradation issues.
Caption: Key factors influencing the stability of ZDDP in lubricants.
References
Technical Support Center: Optimization of Zinc Diheptoxy-sulfanylidene-sulfido-λ5-phosphane (ZDDP) Concentration in Lubricants
This technical support center provides researchers, scientists, and development professionals with troubleshooting guides and frequently asked questions for optimizing the concentration of Zinc Diheptoxy-sulfanylidene-sulfido-λ5-phosphane, a type of Zinc Dialkyldithiophosphate (ZDDP), in lubricant formulations.
Frequently Asked Questions (FAQs)
Q1: What is Zinc Dialkyldithiophosphate (ZDDP) and what is its primary function?
A1: Zinc Dialkyldithiophosphate (ZDDP) is a family of lubricant additives known for their multifunctional properties.[1][2][3] The specific compound "zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane" falls into this chemical family. Its primary role is to serve as an anti-wear agent, forming a protective film on metal surfaces to prevent direct contact under high pressure and temperature.[4][5] Additionally, ZDDPs act as antioxidants and corrosion inhibitors, extending the life of the lubricant and protecting engine components.
Q2: How does the ZDDP anti-wear film form?
A2: The anti-wear mechanism is a complex tribochemical process. Under conditions of high temperature, pressure, and shear stress found at the contact points between moving metal parts, the ZDDP molecule decomposes. The decomposition products then react with the metal surface to form a durable, glassy polyphosphate tribofilm. This sacrificial layer wears away instead of the underlying metal, significantly reducing wear.
Q3: What are the typical concentration ranges for ZDDP in lubricants?
A3: ZDDP concentration is often measured by its phosphorus or zinc content. Typical treat levels in engine oils range from 0.5% to 1.5% by weight. For modern passenger car motor oils (e.g., API SP, ILSAC GF-6), phosphorus content is often capped at 0.08% (800 ppm) to protect emissions aftertreatment systems. However, oils for older engines with flat-tappet camshafts or high-performance racing applications may require higher concentrations, often in the range of 1,200-1,500 ppm of zinc.
Q4: What are the negative consequences of incorrect ZDDP concentration?
A4:
-
Too Low: Insufficient ZDDP concentration will result in inadequate anti-wear film formation, leading to increased friction, accelerated component wear (especially in high-stress areas like camshafts and lifters), and potential scuffing or seizure.
-
Too High: Excessive ZDDP concentration does not necessarily improve wear protection and can be detrimental. It can lead to increased corrosive wear, the formation of undesirable sludge and deposits, and can poison and deactivate catalytic converters in modern vehicles.
Q5: How does the structure of the ZDDP (e.g., the alkyl group) affect performance?
A5: The alkyl groups (in this case, heptoxy) significantly influence the ZDDP's performance characteristics.
-
Secondary Alkyl ZDDPs: Offer the best anti-wear protection and hydrolytic stability but have lower thermal stability. They are effective for break-in oils and racing applications where oil is changed frequently.
-
Primary Alkyl ZDDPs: Provide better thermal stability and antioxidant performance but are less effective as anti-wear agents.
-
Aryl ZDDPs: Have excellent thermal stability but are less effective for anti-wear and hydrolytic stability and are generally not used in engine oils.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of ZDDP concentration in lubricant formulations.
| Problem | Potential Cause | Recommended Action & Troubleshooting Steps |
| Poor Anti-Wear Performance (High wear scar diameter, scuffing) | 1. Insufficient ZDDP Concentration: The concentration is below the threshold required to form a durable tribofilm under the experimental conditions. | 1. Verify & Optimize Concentration: • Accurately measure the ZDDP concentration in the blend. • Conduct a concentration sweep (e.g., 0.5, 1.0, 1.5, 2.0 wt%) and evaluate wear performance at each level using a standardized test (e.g., Four-Ball Wear Test) to find the optimum. |
| 2. Additive Antagonism: Other additives in the formulation (e.g., certain detergents, dispersants, or friction modifiers) are competing for the metal surface or chemically interacting with the ZDDP, hindering its ability to form a film. | 2. Evaluate Additive Compatibility: • Test the base oil with ZDDP alone to establish a performance baseline. • Systematically add other components back into the formulation and re-test to identify the interfering additive. • Consider alternative additives known for better synergy with ZDDP. | |
| 3. Sub-optimal Temperature/Load: The experimental conditions (temperature, load, speed) are not sufficient to activate the ZDDP decomposition and film formation. ZDDP thermal activation typically occurs above 150°C. | 3. Review Test Parameters: • Ensure test temperatures and pressures are representative of the target application and are within the known activation range for the specific ZDDP type. • Increase the severity of the test conditions (e.g., higher load or temperature) to promote film formation. | |
| Increased Friction Coefficient | 1. High ZDDP Concentration: The ZDDP tribofilm itself can have a higher shear strength or increase surface roughness, which can lead to an increase in the friction coefficient. | 1. Re-evaluate Concentration: • Reduce the ZDDP concentration. While wear may be low, an overly thick or rough film can negatively impact frictional properties. • Correlate friction data with wear data to find a balance. |
| 2. Interaction with Friction Modifiers: ZDDP may interfere with the function of friction modifier additives. | 2. Assess Formulation Synergy: • Test the friction modifier in the base oil without ZDDP. • Evaluate blends with varying ratios of ZDDP and the friction modifier to find an optimal balance between anti-wear and low friction. | |
| Inconsistent or Non-Repeatable Results | 1. Poor ZDDP Solubility/Dispersion: The ZDDP is not fully dissolved or evenly dispersed in the base oil, leading to localized variations in concentration. | 1. Improve Blending Protocol: • Verify the solubility of the specific ZDDP in the chosen base oil. • Ensure a robust mixing procedure (e.g., using a high-shear mixer, appropriate temperature, and sufficient time) and confirm homogeneity before testing. |
| 2. Contamination: Contamination of the base oil, additives, or testing equipment (e.g., residual solvents, particles, moisture) is affecting the tribochemical reactions. | 2. Implement Strict Cleaning Protocols: • Thoroughly clean all glassware, blending equipment, and test rig components with appropriate solvents before each experiment. • Use fresh, high-purity materials for each blend. | |
| 3. Hydrolytic Instability: The ZDDP has degraded due to reaction with water, reducing its effectiveness. Secondary ZDDPs generally have better hydrolytic stability than primary types. | 3. Control for Moisture: • Ensure base oils and additives are dry. • Minimize exposure of samples to atmospheric moisture during blending and storage. |
Data Presentation
Table 1: Example of ZDDP Concentration Optimization Study This table illustrates typical results from a four-ball wear test aimed at finding the optimal ZDDP concentration. The goal is to find the concentration that minimizes wear without significantly increasing friction.
| ZDDP Conc. (wt%) | Mean Wear Scar Diameter (mm) | Coefficient of Friction (μ) | Observations |
| 0.0 (Base Oil) | 0.95 | 0.11 | Severe scuffing and high wear. |
| 0.5 | 0.62 | 0.09 | Significant reduction in wear. |
| 1.0 | 0.41 | 0.09 | Optimal anti-wear performance. |
| 1.5 | 0.40 | 0.10 | No significant improvement in wear over 1.0%, slight increase in friction. |
| 2.0 | 0.42 | 0.12 | No improvement in wear, notable increase in friction, potential for corrosive wear. |
Experimental Protocols
Key Experiment: Wear Preventive Characteristics (ASTM D4172)
This protocol provides a standardized method for evaluating the anti-wear properties of a lubricant formulation using a Four-Ball Wear Test Machine.
1. Objective: To determine the relative wear-preventive properties of a fluid lubricant by measuring the wear scar on steel balls under prescribed conditions.
2. Apparatus:
-
Four-Ball Wear Test Machine
-
Standard 12.7 mm (1/2 in.) diameter steel balls
-
Microscope with calibrated measurement scale
-
Solvents for cleaning (e.g., heptane, acetone)
-
Lint-free wipes
3. Standard Test Conditions:
-
Spindle Speed: 1200 ± 60 rpm
-
Test Temperature: 75 ± 2 °C
-
Test Duration: 60 ± 1 min
-
Applied Load: 392 N (40 kgf) or 147 N (15 kgf)
4. Procedure:
-
Cleaning: Thoroughly clean four new steel test balls, the oil cup, and clamping parts with solvent. Dry completely, handling only with clean, lint-free wipes.
-
Assembly: Clamp three balls securely in the oil cup.
-
Lubricant Addition: Pour the test lubricant into the cup to a level at least 3 mm above the top of the balls.
-
Machine Setup: Install the oil cup into the machine. Secure the fourth ball in the chuck of the motor-driven spindle.
-
Load Application: Slowly apply the test load (e.g., 392 N) to avoid shock loading.
-
Heating: Turn on the heaters and allow the lubricant to reach the target temperature of 75 °C.
-
Test Execution: Once the temperature is stable, start the motor and timer. Run the test for 60 minutes at 1200 rpm.
-
Shutdown: At the end of the test, stop the motor, turn off the heat, and remove the load.
-
Measurement: Remove the three lower balls, clean them with solvent, and measure the diameter of the wear scars in two directions (parallel and perpendicular to the direction of sliding) for each ball.
5. Data Analysis:
-
Calculate the average wear scar diameter from the six measurements.
-
Compare the average wear scar diameter of different lubricant formulations. A smaller scar indicates better anti-wear performance.
Visualizations
References
Technical Support Center: Reducing the Environmental Impact of Zinc Dithiophosphate (ZDDP) Additives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working to reduce the environmental impact of zinc dithiophosphate (ZDDP) additives in lubricant formulations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at replacing or reducing ZDDP.
| Problem/Observation | Potential Cause | Troubleshooting Steps |
| Increased Wear Scar Diameter in Four-Ball Test (ASTM D4172) with ZDDP Replacement | 1. Inadequate Anti-Wear Performance of Replacement: The alternative additive may not form a sufficiently protective tribofilm under the test conditions.[1] 2. Antagonistic Interactions: The replacement additive may negatively interact with other components in the formulation (e.g., detergents, dispersants), reducing its effectiveness. 3. Incorrect Additive Concentration: The treat rate of the new additive may be too low to provide adequate wear protection. | 1. Re-evaluate Additive Chemistry: Select an alternative with a different mechanism of action or a synergistic partner. Consider ashless dithiophosphates or organomolybdenum compounds like MoDTC.[2][3] 2. Formulation Compatibility Study: Conduct a design of experiments (DOE) to screen for interactions between the new additive and other formulation components. 3. Optimize Treat Rate: Perform a dose-response study to determine the optimal concentration of the replacement additive. |
| Filter Plugging or Precipitate Formation with Ashless Additives | 1. Complex Formation: Some ashless additives can form complexes with metal-containing additives (e.g., calcium, sodium, or barium-based detergents), leading to insoluble precipitates.[3] 2. Poor Thermal Stability: The ashless alternative may have lower thermal stability compared to ZDDP, leading to degradation and sludge formation at high temperatures.[3] 3. Hydrolytic Instability: The additive may be susceptible to hydrolysis, especially in the presence of water contamination, forming insoluble byproducts. | 1. Select Non-metallic Additives: If possible, formulate with a completely ashless package to avoid metal-catalyzed reactions. Nonionic phosphate esters are a potential option to reduce sludge formation. 2. Assess Thermal Stability: Conduct thermal stability tests (e.g., using a Differential Scanning Calorimeter - DSC) on the new formulation. 3. Control Water Contamination: Ensure base oils and other components are dry. Incorporate demulsifiers if water ingress is a potential issue in the application. |
| Unexpectedly High Aquatic Toxicity (e.g., OECD 203) in ZDDP-free Formulation | 1. Toxicity of the Replacement Additive: The ZDDP alternative itself may have a high aquatic toxicity. 2. Toxicity of Decomposition Byproducts: The new additive may degrade into more toxic compounds under environmental conditions. 3. Synergistic Toxic Effects: The combination of additives in the new formulation may have a greater toxic effect than the individual components. | 1. Review Ecotoxicity Data: Obtain and carefully review the safety data sheet (SDS) and any available ecotoxicological data for all components. 2. Conduct Biodegradation and Transformation Studies: Evaluate the environmental fate of the new additive to identify potentially harmful degradation products. 3. Test Individual Components and Mixtures: Perform toxicity testing on individual additives and various combinations to identify synergistic effects. |
| Formation of Sludge and Varnish in Hydraulic Systems or Engine Tests | 1. Thermal Degradation of ZDDP: At high temperatures, ZDDP can thermally decompose, leading to the formation of sludge. 2. Oxidation of the Lubricant: High operating temperatures can accelerate oil oxidation, and ZDDP, while an antioxidant, can be consumed, leading to byproduct formation that contributes to sludge. 3. Water Contamination: Water can catalyze the hydrolysis of ZDDP, breaking it down into components that contribute to sludge. 4. Incompatibility with Other Additives: Interactions between ZDDP and other additives can lead to the formation of insoluble materials. | 1. Monitor Operating Temperatures: Ensure that the system is operating within its designed temperature range. 2. Regular Oil Analysis: Monitor the oil for signs of oxidation, additive depletion, and contamination. 3. Implement Proper Filtration and Water Removal: Use effective filtration and water separators to minimize contaminants that can lead to sludge formation. 4. Use High-Quality, Well-Formulated Fluids: Select lubricants specifically designed to resist oxidation and thermal degradation. |
Frequently Asked Questions (FAQs)
1. Why is reducing the environmental impact of ZDDP a major focus in lubricant formulation?
The primary drivers for reducing ZDDP are its negative impact on vehicle emission control systems and its environmental toxicity. The phosphorus and sulfur in ZDDP can "poison" catalytic converters, reducing their efficiency and lifespan. Furthermore, ZDDPs are toxic to aquatic organisms and are not readily biodegradable.
2. What are the main challenges in finding a direct replacement for ZDDP?
ZDDP is a multifunctional additive that provides excellent anti-wear, anti-oxidation, and corrosion inhibition properties at a relatively low cost. Finding a single, cost-effective molecule that can perform all these functions as effectively as ZDDP has proven to be extremely difficult. Therefore, replacing ZDDP often requires a carefully balanced package of multiple additives.
3. What are some of the most promising alternatives to ZDDP?
Several classes of additives are being explored as ZDDP replacements or for use in reduced-ZDDP formulations:
-
Ashless Dithiophosphates: These have similar anti-wear properties to ZDDPs but without the zinc, which can contribute to ash formation.
-
Molybdenum Dithiocarbamates (MoDTC): Often used in combination with ZDDP, MoDTCs are excellent friction modifiers and can also provide anti-wear and antioxidant benefits.
-
Organo-titanium and Organo-tungsten Compounds: These have shown promise in some commercial lubricants.
-
Ionic Liquids: Some ionic liquids have demonstrated good friction and wear reduction, but their compatibility with other additives needs careful consideration.
4. How do I interpret conflicting results between different wear tests when evaluating a ZDDP alternative?
Different wear tests simulate different contact conditions (e.g., sliding vs. rolling), loads, and speeds. It is not uncommon for an additive to perform well in one test and poorly in another. A comprehensive evaluation should include a battery of tests that are relevant to the intended application of the lubricant. It is also crucial to analyze the wear surfaces to understand the nature of the protective film formed by the additive.
5. My ZDDP-free formulation shows good initial performance, but it degrades quickly in service. What could be the cause?
This could be due to several factors, including:
-
Poor Oxidative Stability: The antioxidant package may not be robust enough without the contribution from ZDDP.
-
Thermal Instability: The new additives may be breaking down at operating temperatures.
-
Depletion of the Additive: The replacement additive may be consumed more quickly than ZDDP.
Regular oil analysis throughout the service interval is essential to track additive depletion and oil degradation.
Quantitative Data
The following tables summarize key quantitative data for comparing ZDDP with potential alternatives. Note that specific values can vary depending on the specific chemical structure of the additives and the test conditions.
Table 1: Elemental Content of Common Anti-Wear Additives
| Additive Type | Typical Phosphorus Content (wt%) | Typical Sulfur Content (wt%) | Typical Metal Content (wt%) |
| Zinc Dithiophosphate (ZDDP) | 5 - 10 | 10 - 20 | 6 - 12 (Zinc) |
| Molybdenum Dithiocarbamate (MoDTC) | 0 | 5 - 15 | 4 - 10 (Molybdenum) |
| Ashless Dithiophosphate | 5 - 15 | 10 - 25 | 0 |
Table 2: Comparison of Anti-Wear Performance (Four-Ball Wear Test - ASTM D4172)
| Additive | Concentration | Wear Scar Diameter (mm) | Reference |
| ZDDP | 1.75 wt% in Castor Oil | ~0.45 | |
| MoDTC | 1.5 wt% in Castor Oil | ~0.55 | |
| Note: Lower wear scar diameter indicates better anti-wear performance. Results are highly dependent on the base oil and other additives present. |
Table 3: Aquatic Toxicity Data (LC50 - 96 hours)
| Substance | Test Organism | LC50 (mg/L) | Environmental Classification |
| Zinc Dithiophosphate (Typical) | Fish (e.g., Rainbow Trout) | 1 - 10 | Toxic to aquatic life |
| Data for specific alternatives is often proprietary and not publicly available. Researchers must test their specific formulations. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
ASTM D4172: Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)
This method evaluates the anti-wear properties of a lubricant.
-
Apparatus: Four-Ball Wear Test Machine.
-
Procedure:
-
Three 12.7 mm diameter steel balls are clamped together and immersed in the test lubricant.
-
A fourth steel ball is pressed into the cavity of the three clamped balls with a specified force (e.g., 147 N or 392 N).
-
The lubricant is heated to a specified temperature (e.g., 75°C).
-
The top ball is rotated at a set speed (e.g., 1200 rpm) for a defined duration (e.g., 60 minutes).
-
After the test, the wear scars on the three lower balls are measured under a microscope.
-
-
Data Analysis: The average wear scar diameter is calculated. A smaller diameter indicates better anti-wear performance.
OECD 203: Fish, Acute Toxicity Test
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.
-
Test Organism: A standard fish species like Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Procedure:
-
Fish are exposed to a range of concentrations of the test substance in water for 96 hours.
-
A control group is exposed to water without the test substance.
-
Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Water quality parameters (e.g., temperature, pH, dissolved oxygen) are monitored throughout the test.
-
-
Data Analysis: The LC50 value and its confidence limits are calculated for each observation time.
ASTM D5864 / OECD 301B: Aerobic Aquatic Biodegradation
These methods determine the biodegradability of a substance by measuring the amount of carbon dioxide produced by microorganisms.
-
Inoculum: Activated sludge from a wastewater treatment plant, or a mixture of soil and water.
-
Procedure:
-
The test substance is added to a mineral medium containing the inoculum.
-
The mixture is incubated in the dark at a constant temperature for 28 days.
-
CO2-free air is bubbled through the mixture, and the evolved CO2 is trapped in a solution (e.g., barium hydroxide or sodium hydroxide).
-
The amount of trapped CO2 is measured periodically.
-
-
Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to its theoretical maximum. A substance is considered "readily biodegradable" if it reaches >60% biodegradation within a 10-day window during the 28-day test.
Evaluation of Catalytic Converter Efficiency
This experimental setup is designed to assess the impact of lubricant additives on the performance of a catalytic converter.
-
Apparatus: An engine test bed equipped with a catalytic converter and emissions analysis system.
-
Procedure:
-
The engine is run for an extended period (e.g., 10 days) under steady-state conditions using the test lubricant.
-
Crankcase vapors containing volatile additive components are routed through the engine's positive crankcase ventilation (PCV) system and combusted.
-
The efficiency of the catalytic converter in converting pollutants (e.g., hydrocarbons, carbon monoxide, nitrogen oxides) is measured at the beginning and end of the test period.
-
-
Data Analysis: The change in catalytic converter efficiency is calculated. A significant decrease in efficiency indicates a negative impact of the lubricant additives.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the context of reducing the environmental impact of ZDDP additives.
Caption: Workflow for Screening and Validating ZDDP Replacement Additives.
Caption: Troubleshooting Logic for Poor Anti-Wear Performance in ZDDP-free Formulations.
Caption: Pathways of ZDDP's Negative Environmental and System Impact.
References
Technical Support Center: Overcoming ZDDP Solubility Issues in Synthetic Base Oils
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and scientists in addressing the solubility challenges of Zinc Dialkyldithiophosphates (ZDDPs) in synthetic base oils.
Frequently Asked Questions (FAQs)
Q1: What are ZDDPs and why are they used in lubricants?
Zinc Dialkyldithiophosphates (ZDDPs) are multifunctional additives widely used in lubricating oils. They are highly effective as anti-wear agents, forming a protective film on metal surfaces to prevent direct contact and reduce wear under high pressure and temperature conditions. Additionally, ZDDPs function as antioxidants and corrosion inhibitors, extending the life of the lubricant and protecting engine components.
Q2: Why do ZDDPs have solubility issues in synthetic base oils?
ZDDPs are organometallic compounds that can exhibit limited solubility in certain synthetic base oils, particularly non-polar ones like Polyalphaolefins (PAOs). While ZDDPs are generally soluble in mineral oils, their compatibility with synthetic base stocks depends on the molecular structure of both the ZDDP and the base oil. Synthetic base oils, especially highly refined ones, are often "dry" or non-polar, which can make it difficult to dissolve polar additives like ZDDPs.
Q3: What are the consequences of poor ZDDP solubility?
Poor solubility of ZDDPs can lead to several problems in lubricant formulations, including:
-
Additive precipitation: The ZDDP may fall out of the solution, forming a sediment.
-
Reduced performance: If the ZDDP is not fully dissolved, its anti-wear and antioxidant properties will be compromised.
-
Hazy appearance: The lubricant may appear cloudy or hazy, indicating incomplete dissolution.
-
Inconsistent formulation: The concentration of the active additive will not be uniform throughout the lubricant.
Q4: Which types of synthetic base oils are more prone to ZDDP solubility issues?
Non-polar synthetic base oils, such as Polyalphaolefins (PAOs), are more likely to present solubility challenges for ZDDPs compared to more polar synthetic base oils like esters.
Q5: How does the structure of the ZDDP molecule affect its solubility?
The alkyl groups in the ZDDP molecule play a crucial role in its solubility. Generally, ZDDPs with longer or more branched alkyl chains tend to have better solubility in non-polar base oils. The specific type of alcohol used in the synthesis of the ZDDP (primary vs. secondary) also influences its thermal stability and anti-wear performance, which can indirectly relate to its behavior in the formulation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the formulation of lubricants containing ZDDPs in synthetic base oils.
| Problem | Possible Cause | Troubleshooting Steps |
| Hazy or cloudy lubricant appearance after adding ZDDP. | Incomplete dissolution of the ZDDP. | 1. Increase the mixing temperature and/or duration. 2. Consider using a ZDDP with a more suitable alkyl structure (longer or branched chains). 3. Introduce a co-solvent or a dispersant additive to improve solubility. 4. Evaluate the compatibility of the ZDDP with the specific synthetic base oil. |
| Precipitate or sediment forms in the lubricant over time. | ZDDP is falling out of solution due to poor long-term stability or temperature fluctuations. | 1. Re-evaluate the ZDDP concentration; it may be exceeding its solubility limit in the chosen base oil. 2. Incorporate a dispersant or solubility improver into the formulation. 3. Store the lubricant at a stable temperature. |
| Inconsistent anti-wear performance in tests. | Non-uniform distribution of ZDDP in the lubricant due to poor solubility. | 1. Ensure the ZDDP is fully dissolved during the blending process by using adequate heating and agitation. 2. Verify the solubility of the ZDDP in the base oil at the operating temperature of the application. 3. Analyze the lubricant for uniform elemental (Zinc, Phosphorus) distribution. |
| ZDDP solubility decreases when other additives are introduced. | Additive-additive interactions are affecting the overall formulation stability. | 1. Evaluate the compatibility of all additives in the formulation package. 2. Consider adding a co-solvent or dispersant to maintain the stability of the entire additive package. 3. Adjust the blending order and conditions of the additives. |
Data Presentation
Table 1: Factors Influencing ZDDP Solubility in Synthetic Base Oils
| Factor | Influence on Solubility in Non-Polar Base Oils (e.g., PAOs) | Recommendations for Improved Solubility |
| ZDDP Alkyl Chain Length | Longer chains generally increase solubility. | Select ZDDPs with longer or more branched alkyl groups. |
| Base Oil Polarity | Higher polarity generally improves solubility. | Blend PAOs with more polar base stocks like esters or use co-solvents. |
| Temperature | Higher temperatures can temporarily increase solubility but may also lead to ZDDP decomposition. | Optimize blending temperature; be aware of the thermal stability limits of the specific ZDDP. |
| ZDDP Concentration | Exceeding the solubility limit will lead to precipitation. | Determine the solubility limit of the ZDDP in the specific base oil and formulate below this concentration. |
| Presence of Co-solvents/Dispersants | Can significantly improve ZDDP solubility and formulation stability. | Incorporate suitable dispersants or polar co-solvents into the formulation. |
Experimental Protocols
Protocol 1: Determination of ZDDP Solubility in a Synthetic Base Oil (Visual Method)
Objective: To determine the approximate solubility limit of a specific ZDDP in a synthetic base oil at a given temperature.
Materials:
-
Synthetic base oil of interest (e.g., PAO, ester)
-
ZDDP additive
-
Glass vials or beakers with magnetic stir bars
-
Hot plate with magnetic stirring capability
-
Analytical balance
-
Thermometer or thermocouple
Methodology:
-
Preparation of Samples: a. Weigh a fixed amount of the synthetic base oil (e.g., 100 g) into a series of glass vials. b. Create a concentration gradient by adding incrementally increasing amounts of ZDDP to each vial (e.g., 0.5 wt%, 1.0 wt%, 1.5 wt%, etc.).
-
Dissolution: a. Place the vials on a hot plate with magnetic stirring. b. Heat the samples to the desired test temperature (e.g., 60 °C) while stirring continuously. Maintain a constant temperature. c. Continue heating and stirring for a set period (e.g., 1-2 hours) to ensure maximum dissolution.
-
Observation: a. After the heating and stirring period, visually inspect each vial for signs of undissolved ZDDP or haziness. A high-intensity light source can aid in observing clarity. b. The highest concentration that results in a clear, bright solution with no visible precipitate is the approximate solubility limit at that temperature.
-
Confirmation (Optional): a. Allow the clear solutions to cool to room temperature and observe for any precipitation or cloudiness over a period of 24-48 hours to assess short-term stability.
Protocol 2: Quantitative Analysis of ZDDP Content
For a precise quantitative determination of ZDDP in solution, standardized analytical methods are recommended. These methods are typically used to verify the final concentration in a formulated lubricant but can be adapted to measure solubility by analyzing the supernatant of a saturated solution.
-
ASTM D6443: Standard Test Method for Determination of Calcium, Chlorine, Copper, Magnesium, Phosphorus, Sulfur, and Zinc in Unused Lubricating Oils and Additives by Wavelength Dispersive X-ray Fluorescence Spectrometry (WDXRF).[1]
-
ASTM D4927: Standard Test Methods for Elemental Analysis of Lubricant and Additive Components—Barium, Calcium, Phosphorus, Sulfur, and Zinc by Wavelength Dispersive X-ray Fluorescence Spectrometry.[1]
-
ASTM D7751: Standard Test Method for Determination of Additive Elements in Lubricating Oils by EDXRF Analysis.[2]
Mandatory Visualizations
Caption: Factors influencing ZDDP solubility in synthetic base oils.
Caption: Troubleshooting workflow for ZDDP solubility issues.
References
Technical Support Center: Synergistic Effects of ZDDPs with Other Lubricant Additives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists investigating the synergistic and antagonistic effects of Zinc Dialkyldithiophosphates (ZDDPs) with other common lubricant additives.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of ZDDP in a lubricant formulation?
Zinc Dialkyldithiophosphate (ZDDP) is a multifunctional additive that has been widely used in lubricants since the 1940s.[1][2] Its primary roles are to provide anti-wear protection and to act as an antioxidant.[3][4] Under boundary lubrication conditions, ZDDP decomposes to form a protective tribofilm on metal surfaces, preventing direct metal-to-metal contact and reducing wear.[2] As an antioxidant, it helps to inhibit the oxidation of the base oil, which can lead to the formation of sludge and acids.
Q2: How do detergents interact with ZDDPs and what are the potential consequences?
Detergents, such as calcium sulfonates, can have a complex interaction with ZDDPs. There is evidence of a competitive relationship where detergent molecules compete with ZDDP for access to the metal surface. This can lead to a decrease in the thickness and effectiveness of the ZDDP-derived anti-wear film. Some studies suggest that high concentrations of detergents can "strip away" the ZDDP film. However, in a well-balanced formulation, this antagonistic effect can be managed.
Q3: Is there a synergistic effect between ZDDP and friction modifiers like Molybdenum Dithiocarbamate (MoDTC)?
Yes, a well-documented synergistic relationship exists between ZDDP and MoDTC. The anti-wear film formed by ZDDP can be rough, which may increase friction in some lubrication regimes. MoDTC acts as a friction modifier, forming molybdenum disulfide (MoS2) layers that have low shear strength, thereby reducing friction. The ZDDP-derived film can provide the necessary pressure and shear stress to facilitate the formation of the MoS2 film, even on smooth surfaces. Some research also indicates that certain friction modifiers require the initial formation of a phosphate film by ZDDP to be effective.
Q4: Can nanoparticles enhance the performance of ZDDP?
Recent studies have shown that certain nanoparticles can have a synergistic effect with ZDDP. For example, the addition of Nickel (Ni) nanoparticles has been shown to form a protective film that works in conjunction with the ZDDP tribofilm, resulting in significantly lower wear. This synergistic effect is attributed to the promotion of a sulfide layer formation, creating a compact Ni-S tribofilm.
Q5: What is the nature of the interaction between ZDDP and dispersants?
Dispersants, like succinimides, can exhibit antagonistic effects with ZDDP. They can compete for surface sites and hinder the formation of the ZDDP anti-wear film. The concentration of the dispersant plays a critical role; at high concentrations, ZDDP film formation can be almost entirely suppressed. This can lead to an increase in the wear rate.
Troubleshooting Guides
Problem: Increased friction coefficient observed after adding a new additive to a ZDDP-containing formulation.
-
Possible Cause 1: Antagonistic interaction with detergents or dispersants. High concentrations of certain detergents or dispersants can interfere with the formation of the ZDDP anti-wear film, leading to increased metal-to-metal contact and higher friction.
-
Troubleshooting Step: Titrate the concentration of the new additive. Run a series of tribological tests with varying concentrations to determine if there is a concentration-dependent effect on friction. Consider using a different type of detergent or dispersant that may have less of an antagonistic interaction.
-
-
Possible Cause 2: Competitive effect with other film-forming additives. Some additives, like cyclopropanecarboxylic acid (CPCa), can compete with ZDDP for surface adsorption, leading to a dramatic increase in friction.
-
Troubleshooting Step: Analyze the surface chemistry of the wear track using techniques like X-ray Photoelectron Spectroscopy (XPS) or Auger Electron Spectroscopy (AES) to identify the composition of the tribofilm. This can help determine which additive is dominating the surface.
-
Problem: Reduced anti-wear performance in a lubricant blend containing ZDDP.
-
Possible Cause 1: Insufficient ZDDP concentration due to interaction in the oil phase. Some additives can chemically interact with ZDDP in the bulk oil, reducing its effective concentration available for tribofilm formation.
-
Troubleshooting Step: Use techniques like Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared Spectroscopy (FTIR) to study the chemical interactions between ZDDP and the other additives in the lubricant blend before tribological testing.
-
-
Possible Cause 2: Disruption of ZDDP tribofilm formation by other additives. As mentioned, detergents and dispersants can hinder the formation of a robust anti-wear film.
-
Troubleshooting Step: Measure the thickness of the tribofilm using a technique like spacer layer interferometry. A significant reduction in film thickness in the presence of the other additive would confirm this as the cause.
-
Quantitative Data Summary
| Additive Combination | Key Finding | Coefficient of Friction (COF) | Wear Loss Reduction | Reference |
| ZDDP + Ni Nanoparticles | Synergistic effect, enhanced anti-wear performance. | ~0.114 (vs. 0.108 for ZDDP alone) | 27.6% lower than ZDDP alone | |
| ZDDP + Cyclopropanecarboxylic Acid (CPCa) | Competitive effect, increased friction and unstable wear. | ~0.119 (vs. 0.108 for ZDDP alone) | Higher wear than ZDDP alone | |
| ZDDP + Molybdenum Dithiocarbamate (MoDTC) | Synergistic effect, friction reduction. | Qualitative reduction | Not specified | |
| ZDDP + Detergent (Calcium Sulfonate) | Antagonistic effect, reduced ZDDP film formation. | Increased friction coefficients | Reduced anti-wear performance | |
| ZDDP + Dispersant (Succinimide) | Antagonistic effect, suppressed ZDDP film formation. | Not specified | Increased wear rate |
Experimental Protocols
Protocol 1: Evaluation of Frictional and Wear Performance using a Ball-on-Disc Tribometer
-
Materials:
-
Base oil (e.g., Polyalphaolefin - PAO)
-
ZDDP
-
Additive of interest (e.g., detergent, dispersant, nanoparticle)
-
Test specimens (e.g., steel ball and disc)
-
-
Lubricant Preparation:
-
Prepare lubricant blends with the desired weight percentages of ZDDP and the other additive(s) in the base oil.
-
Ensure thorough mixing, using ultrasonication if necessary for nanoparticle dispersions.
-
-
Tribological Testing:
-
Clean the ball and disc specimens with appropriate solvents (e.g., hexane, ethanol) and dry them.
-
Mount the specimens in the tribometer.
-
Apply the test lubricant to the contact area.
-
Set the test parameters: load, sliding speed, temperature, and duration. These should be chosen to simulate the desired lubrication regime (e.g., boundary lubrication).
-
Run the test and continuously record the coefficient of friction.
-
-
Post-Test Analysis:
-
Clean the specimens and measure the wear scar diameter on the ball and the wear track profile on the disc using a profilometer or microscope.
-
Calculate the wear volume.
-
Analyze the morphology and chemical composition of the wear track using Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS).
-
Protocol 2: Analysis of Tribofilm Thickness using Spacer Layer Interferometry
-
Apparatus: A tribometer equipped with a spacer layer interferometry setup. This typically involves a steel ball loaded against a transparent disc (e.g., sapphire or glass) coated with a semi-reflective chromium layer.
-
Procedure:
-
Introduce the lubricant blend into the contact zone.
-
Run the tribological test under the desired conditions of load, speed, and temperature.
-
Use a light source and a spectrometer to capture the interference pattern generated in the contact.
-
The interference pattern can be used to calculate the thickness of the lubricant film and any solid-like tribofilm that forms on the surfaces.
-
-
Data Interpretation: Compare the film thickness measurements for lubricants with and without the additive of interest to determine its effect on ZDDP tribofilm formation.
Visualizations
Caption: Synergistic interactions of ZDDP with MoDTC and Ni nanoparticles.
References
Technical Support Center: Mitigating Catalytici Converter Poisoning by Phosphorus from ZDDPs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments on mitigating catalytic converter poisoning by phosphorus from Zinc Dialkyldithiophosphates (ZDDPs).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing potential causes and recommended solutions in a question-and-answer format.
| Question/Issue | Potential Causes | Recommended Solutions |
| Why am I seeing inconsistent catalyst deactivation in my aging experiments? | - Inconsistent engine oil consumption or ZDDP volatility. - Fluctuations in engine operating conditions (temperature, load). - Variations in the catalyst's precious metal loading or washcoat composition. | - Precisely control and monitor oil consumption rates. - Maintain steady-state engine operation or use a standardized aging cycle.[1][2] - Characterize the fresh catalyst thoroughly to ensure batch consistency. |
| My surface analysis (e.g., XPS, EDX) shows low phosphorus levels, but catalyst performance is still poor. What could be the reason? | - Phosphorus may have diffused deeper into the washcoat, beyond the detection depth of surface-sensitive techniques.[3][4][5] - Formation of a thin, uniform glassy layer (e.g., zinc pyrophosphate) that masks active sites without a high bulk concentration. - Synergistic poisoning effects with other elements from the lubricant, such as sulfur. | - Perform depth profiling using techniques like cross-sectional SEM-EDX to map phosphorus distribution within the washcoat. - Use techniques like TEM to identify amorphous glaze formation. - Analyze for co-located sulfur and zinc to investigate combined poisoning effects. |
| I am unable to differentiate between thermal aging and chemical poisoning effects on my catalyst. | - The experimental conditions (high temperature) are causing both sintering of the precious metal particles and phosphorus poisoning. - The chosen characterization techniques are not sensitive enough to distinguish between these deactivation modes. | - Run a control experiment where the catalyst is aged under the same thermal conditions but without the ZDDP-containing oil. - Use techniques like CO chemisorption to measure the dispersion of active metal sites (sensitive to sintering) and compare with elemental analysis for phosphorus. |
| My attempts to regenerate a poisoned catalyst are not restoring its activity. | - The poisoning by phosphorus compounds like cerium orthophosphate (CePO₄) is largely irreversible under normal operating conditions. - The regeneration method (e.g., high-temperature treatment) is not sufficient to break down the stable phosphate compounds formed. | - Investigate chemical washing methods, for example, using oxalic acid, which has shown some success in removing phosphorus. - Note that complete regeneration of phosphorus-poisoned catalysts is a significant challenge. |
Frequently Asked Questions (FAQs)
General Knowledge
Q1: What is ZDDP and why is it a concern for catalytic converters?
Zinc Dialkyldithiophosphate (ZDDP) is a widely used anti-wear additive in engine lubricants. During engine operation, ZDDP decomposes, and volatile phosphorus compounds can enter the exhaust stream. This phosphorus then deposits on the catalytic converter, leading to "poisoning," which deactivates the catalyst and increases harmful emissions.
Q2: What are the primary mechanisms of phosphorus poisoning from ZDDPs?
The primary mechanisms involve the formation of stable, inactive compounds on and within the catalyst's washcoat. These include:
-
Formation of Zinc Pyrophosphate (Zn₂P₂O₇): At lower exhaust temperatures, a glassy, amorphous layer of zinc pyrophosphate can form on the catalyst surface. This layer acts as a physical barrier, blocking exhaust gases from reaching the active catalytic sites.
-
Formation of Cerium Orthophosphate (CePO₄): Phosphorus reacts with cerium oxide (a key component of the washcoat for oxygen storage), forming stable cerium orthophosphate. This reaction inhibits the oxygen storage capacity of the catalyst, which is crucial for efficient three-way conversion.
Q3: How does the type of ZDDP affect catalyst poisoning?
Different ZDDPs have varying thermal stability and volatility. Primary alkyl ZDDPs are generally more thermally stable but can be more volatile, potentially leading to greater phosphorus transport to the catalyst compared to less volatile secondary ZDDPs. The choice of ZDDP type can influence the rate and extent of catalyst poisoning.
Experimental Design & Analysis
Q4: What are the standard methods for aging a catalyst to study phosphorus poisoning?
-
Engine-Based Aging: This is the most realistic method, where the catalyst is exposed to the exhaust from an engine running on oil containing ZDDP. This can be done under steady-state conditions or using specific aging cycles.
-
Laboratory Pulsator/Burner Rigs: These systems combust fuel and inject ZDDP-containing oil to simulate engine exhaust and accelerate the aging process in a more controlled laboratory environment.
-
Impregnation: A simpler method involves impregnating the catalyst with a solution containing phosphorus compounds to study the fundamental chemical interactions. However, this may not accurately represent the deposition mechanisms in a real-world scenario.
Q5: Which analytical techniques are essential for characterizing a phosphorus-poisoned catalyst?
A combination of techniques is typically required:
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): To quantify the total amount of phosphorus, zinc, and other elements on the catalyst.
-
Scanning Electron Microscopy - Energy Dispersive X-ray Spectroscopy (SEM-EDX): To visualize the catalyst surface morphology and map the elemental distribution of phosphorus and zinc, often on a cross-section of the washcoat.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical state of phosphorus and other elements on the catalyst surface.
-
X-ray Diffraction (XRD): To identify crystalline phosphate compounds that may have formed, such as CePO₄.
Mitigation Strategies
Q6: What are the primary strategies being researched to mitigate phosphorus poisoning?
-
Modifying Lubricant Formulation:
-
Reducing ZDDP Content: Lowering the concentration of ZDDP in engine oil is a direct approach to reduce phosphorus exposure.
-
Using Alternative Anti-wear Additives: Developing effective phosphorus-free anti-wear additives is a key area of research.
-
Incorporating Detergents: Additives like calcium and magnesium detergents can interact with ZDDP decomposition products, reducing the amount of phosphorus that reaches the catalyst.
-
-
Developing Poison-Tolerant Catalysts: Research is ongoing to create catalyst formulations that are more resistant to phosphorus poisoning. This can involve modifying the washcoat composition to either trap phosphorus in a less harmful state or to prevent its reaction with critical catalyst components.
-
Catalyst Regeneration: While challenging, methods are being explored to remove phosphorus deposits and restore catalyst activity.
Quantitative Data Summary
The following table summarizes the impact of different lubricant additives on the performance of a Pd-based Three-Way Catalyst (TWC), as measured by the temperature required to achieve 50% conversion (T50) of various pollutants. Lower T50 values indicate higher catalyst activity.
| Lubricant Additive Scenario | CO T50 (°C) | C₃H₆ T50 (°C) | C₃H₈ T50 (°C) |
| No Additive (Baseline) | ~250 | ~275 | ~325 |
| ZDDP-Aged | Increase of 11°C | Increase of 21°C | Increase of 36°C |
| IL-Only Aged | Increase | Increase | Increase |
| IL + ZDDP-Aged | Increase | Increase | Increase |
Data synthesized from a study on the impact of ZDDP and Ionic Liquid (IL) additives.
Experimental Protocols
Protocol 1: Accelerated Engine-Based Catalyst Aging
Objective: To simulate real-world phosphorus poisoning of a TWC using an engine test bench.
Methodology:
-
Baseline Catalyst Evaluation: Characterize the fresh TWC for its baseline performance (e.g., light-off temperature for CO, HC, and NOx conversion) using a bench-flow reactor.
-
Engine Setup: Install the TWC in the exhaust system of a stationary engine. The engine should be equipped with a system to control and monitor operating parameters (e.g., speed, load, air-fuel ratio).
-
Lubricant Formulation: Use a lubricant formulated with a known concentration of the ZDDP type under investigation.
-
Aging Procedure: Operate the engine under steady-state, high-temperature conditions to accelerate the aging process. A typical duration might be 10 days to ensure significant phosphorus exposure. The positive crankcase ventilation (PCV) system should be operational to ensure crankcase vapors containing volatile phosphorus are combusted.
-
Post-Aging Evaluation: After the aging period, carefully remove the TWC.
-
Performance Testing: Re-evaluate the aged TWC's performance in the bench-flow reactor to quantify the decrease in conversion efficiency.
-
Physicochemical Analysis: Section the aged catalyst for detailed analysis using techniques like ICP-OES, SEM-EDX, XPS, and XRD to determine the amount, location, and chemical form of the phosphorus poison.
Protocol 2: Analysis of Phosphorus Distribution by SEM-EDX
Objective: To map the distribution of phosphorus within the catalyst washcoat.
Methodology:
-
Sample Preparation: Carefully cut a cross-section of the aged catalyst monolith. Mount the section in an epoxy resin and polish it to a smooth, flat surface to expose the washcoat layer.
-
SEM Imaging: Place the polished sample in a Scanning Electron Microscope (SEM). Obtain a backscattered electron (BSE) image of the washcoat cross-section. This will show the substrate, the washcoat layer, and the interface with the exhaust channel.
-
EDX Mapping: Using the Energy Dispersive X-ray Spectroscopy (EDX) detector, perform an elemental mapping of the selected area. Acquire maps for key elements, including Phosphorus (P), Zinc (Zn), Aluminum (Al), Cerium (Ce), and the precious metals (e.g., Pd, Rh).
-
Data Analysis: Overlay the elemental maps to visualize the spatial correlation between elements. Analyze the phosphorus map to determine if the poison is concentrated on the surface of the washcoat or has penetrated deeper into the structure. Quantify the atomic or weight percentage of phosphorus at different depths within the washcoat.
Visualizations
Caption: ZDDP decomposition and catalyst poisoning pathway.
Caption: Workflow for evaluating catalyst poisoning.
Caption: Key strategies to mitigate phosphorus poisoning.
References
Technical Support Center: Synthesis of High-Purity Zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane, more commonly known as zinc O,O'-diheptyl dithiophosphate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for zinc O,O'-diheptyl dithiophosphate?
The synthesis is typically a two-stage process[1][2]. First, phosphorus pentasulfide (P₂S₅) is reacted with 1-heptanol to form O,O'-diheptyl dithiophosphoric acid. The second stage involves the neutralization of this acid with zinc oxide (ZnO) to yield the final product[1][2].
Q2: What are the common impurities encountered during the synthesis?
Impurities can arise that affect the quality of the final product[1]. These can include unreacted starting materials, byproducts from side reactions, and residual solvents. Controlling reaction conditions is crucial to minimize the formation of these byproducts. For instance, residual alcohol can be present in the final product.
Q3: How can the purity of the final product be improved?
The purity of zinc O,O'-diheptyl dithiophosphate can be enhanced by carefully controlling reaction conditions such as the rate of stirring, reaction pressure, the neutralization process, and the order of addition of starting materials. Purity levels of up to 90% can be achieved through optimization of these parameters. Post-synthesis purification techniques like extraction, thin-layer chromatography, and column chromatography can also be employed to separate impurities.
Q4: What analytical techniques are suitable for characterizing the product and identifying impurities?
Several analytical methods are used to analyze the final product and identify impurities. Fourier-transform infrared spectroscopy (FT-IR) and ³¹P nuclear magnetic resonance (³¹P-NMR) spectroscopy are effective for structural elucidation and impurity detection.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction in either the formation of the dithiophosphoric acid or the neutralization step.- Suboptimal reaction temperature or time. | - Ensure a 4:1 molar ratio of alcohol to phosphorus pentasulfide for the first step.- Monitor the reaction progress using techniques like TLC or IR spectroscopy.- Adjust reaction temperature and time according to the detailed experimental protocol. |
| Product Discoloration | - Thermal degradation of the product at elevated temperatures.- Presence of impurities. | - Maintain the reaction temperature within the recommended range, especially during the neutralization and drying steps.- Use high-purity starting materials.- Consider using a filtration aid to remove particulate impurities. |
| Poor Solubility of the Final Product | - Incorrect alkyl chain length or branching of the alcohol used.- Presence of insoluble impurities. | - Verify the identity and purity of the 1-heptanol used.- Filter the final product to remove any unreacted zinc oxide or other solid impurities. |
| Inconsistent Anti-wear Performance | - Variations in the molecular structure of the product.- Presence of unreacted starting materials or byproducts that interfere with performance. | - Strictly control the reaction conditions to ensure consistent product quality.- Purify the product to remove any interfering substances. |
Experimental Protocols
Protocol 1: Synthesis of O,O'-Diheptyl Dithiophosphoric Acid
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, add 4.12 moles of 1-heptanol.
-
Reaction: Slowly add 1 mole of phosphorus pentasulfide to the flask while stirring. The addition should be controlled to maintain the reaction temperature between 70-90°C.
-
Completion: After the addition is complete, continue to stir the mixture at 80-90°C for an additional 2 hours.
-
Purification: Apply a vacuum to the flask for 30 minutes to remove any unreacted alcohol and hydrogen sulfide byproduct. The resulting O,O'-diheptyl dithiophosphoric acid can be used in the next step without further purification.
Protocol 2: Synthesis of Zinc O,O'-Diheptyl Dithiophosphate
-
Preparation: In a separate reactor, add 100g of the O,O'-diheptyl dithiophosphoric acid prepared in Protocol 1.
-
Neutralization: Slowly add a stoichiometric amount of zinc oxide to the reactor while stirring. The temperature should be maintained between 80-90°C.
-
Dehydration: After the addition of zinc oxide is complete, continue stirring at 90-100°C for 2 hours to remove water formed during the reaction.
-
Filtration: Cool the reaction mixture and add a suitable solvent to dilute the product. Filter the solution to remove any unreacted zinc oxide and other solid impurities.
-
Final Product: Remove the solvent under reduced pressure to obtain the final high-purity zinc O,O'-diheptyl dithiophosphate.
Quantitative Data
Table 1: Influence of Reaction Parameters on Product Purity
| Parameter | Variation | Effect on Purity | Reference |
| Stirring Rate | Increasing the stirring rate | Improves reaction homogeneity, leading to higher purity. | |
| Reaction Pressure | Optimized pressure control | Can minimize the loss of volatile reactants and improve product yield. | |
| Neutralization Process | Slow, controlled addition of ZnO | Prevents localized overheating and side reactions, resulting in a purer product. | |
| Order of Addition | Adding acid to ZnO slurry | Can lead to a quicker neutralization endpoint and reduce processing time. |
Table 2: Elemental Composition of a Representative Zinc Dialkyldithiophosphate Product
| Element | Weight Percent |
| Zinc | 9.21% |
| Sulfur | 14.6% |
| Phosphorus | 7.1% |
Note: The data in Table 2 is for a zinc dioctyldithiophosphate product and serves as a representative example.
Visualizations
Caption: Experimental workflow for the two-step synthesis of high-purity zinc O,O'-diheptyl dithiophosphate.
Caption: Troubleshooting decision tree for the synthesis of zinc O,O'-diheptyl dithiophosphate.
References
Technical Support Center: Improving the Hydrolytic Stability of Zinc Dialkyl Dithiophosphates (ZDDPs)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the hydrolytic stability of zinc dialkyl dithiophosphates (ZDDPs).
Frequently Asked Questions (FAQs)
Q1: What is hydrolytic stability and why is it important for ZDDPs?
A1: Hydrolytic stability refers to a substance's resistance to chemical decomposition in the presence of water. For ZDDPs, which are widely used as anti-wear and antioxidant additives in lubricants, high hydrolytic stability is crucial. Water contamination can catalyze the hydrolysis of ZDDPs, leading to the formation of acidic and insoluble byproducts.[1] These degradation products can cause corrosion, sludge formation, and a decrease in the lubricant's performance.
Q2: What are the main products of ZDDP hydrolysis?
A2: The hydrolysis of ZDDPs proceeds through a series of reactions, ultimately leading to the formation of phosphoric acid, alcohols, and zinc salts.[1][2] Intermediate products can include O,O-dialkyl S-hydrogen dithiophosphate and thiophosphoric acid.[2] The specific alcohol formed depends on the alkyl groups of the parent ZDDP.
Q3: How does the structure of the alkyl group in a ZDDP affect its hydrolytic stability?
A3: The structure of the alkyl group significantly influences the hydrolytic stability of ZDDPs. Generally, ZDDPs derived from primary alcohols exhibit greater hydrolytic stability than those derived from secondary alcohols.[3] Aryl ZDDPs tend to have lower hydrolytic stability compared to primary and secondary alkyl ZDDPs.
Q4: What analytical techniques are commonly used to assess ZDDP hydrolytic stability?
A4: The most common technique for monitoring the hydrolysis of ZDDPs is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. This method allows for the quantitative analysis of the parent ZDDP and its various phosphorus-containing degradation products. Other methods, such as Fourier Transform Infrared (FTIR) spectroscopy and various chromatographic techniques (GC-MS, HPLC-MS), can also be employed to identify and quantify the hydrolysis byproducts.
Q5: Can the hydrolytic stability of ZDDPs be improved?
A5: Yes, the hydrolytic stability of ZDDPs can be enhanced through various formulation strategies. This includes the careful selection of the ZDDP's alkyl structure and the incorporation of other additives, such as detergents and amines, which can have synergistic effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental investigation of ZDDP hydrolytic stability.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent results in hydrolytic stability tests (e.g., ASTM D2619). | 1. Variation in water purity. 2. Inconsistent temperature control. 3. Contamination of glassware or test specimens. 4. Inconsistent agitation/rotation speed. | 1. Use deionized or distilled water with consistent purity for all tests. 2. Ensure the oven or heating bath maintains a stable and uniform temperature as specified in the protocol. 3. Thoroughly clean all glassware and test specimens according to the standard procedure to remove any residues. 4. Calibrate and maintain the rotation apparatus to ensure a consistent speed. |
| Rapid degradation of ZDDP observed in ³¹P NMR even at moderate temperatures. | 1. Presence of acidic contaminants in the base oil or on glassware. 2. The ZDDP being tested is inherently less stable (e.g., aryl or secondary alkyl ZDDP). 3. Synergistic degradation with other additives in the formulation. | 1. Ensure the base oil is neutral and all glassware is thoroughly cleaned and dried. 2. Verify the structure of the ZDDP. If high stability is required, consider using a primary alkyl ZDDP. 3. Analyze the individual components of the formulation to identify any antagonistic interactions. |
| Unidentified peaks in the ³¹P NMR spectrum after hydrolysis. | 1. Formation of unexpected hydrolysis byproducts. 2. Presence of impurities in the original ZDDP sample. 3. Interaction with other phosphorus-containing additives. | 1. Consult literature for the known chemical shifts of ZDDP hydrolysis products (see Table 2). 2. Run a ³¹P NMR spectrum of the neat ZDDP to identify any pre-existing impurities. 3. Analyze all phosphorus-containing components of the formulation separately to map their chemical shifts. |
| Precipitate or sludge formation during the experiment. | 1. Formation of insoluble hydrolysis products, such as zinc salts. 2. Incompatibility of the ZDDP with the base oil or other additives at elevated temperatures in the presence of water. | 1. Characterize the precipitate to confirm its composition. 2. Evaluate the solubility and compatibility of the ZDDP and other additives in the formulation under the test conditions. |
Data Presentation
Table 1: Hydrolysis Rate Constants of Various ZDDPs
This table summarizes the observed first-order rate constants (k_obs) for the hydrolysis of different ZDDPs in a water-saturated chloroform-d/water biphasic system at 85°C, as determined by ³¹P NMR spectroscopy.
| ZDDP Alkyl Group | ZDDP Type | Rate Constant (k_obs) x 10⁻⁴ s⁻¹ |
| Ethyl | Primary | 2.96 |
| 2-Propyl | Secondary | 2.60 |
| 2-Butyl | Secondary | 2.75 |
| Hexyl | Primary | 2.34 |
| 4-Methyl-2-pentyl | Secondary | 2.52 |
| 2-Ethylhexyl | Primary | 2.41 |
Table 2: ³¹P NMR Chemical Shifts of ZDDP and its Hydrolysis Products
This table provides typical ³¹P NMR chemical shift ranges for ZDDP and its degradation products. Chemical shifts are referenced to 85% H₃PO₄.
| Compound | Chemical Shift (ppm) |
| Basic ZDDPs | ~102 - 110 |
| Neutral ZDDPs | ~93 - 102 |
| O,O-dialkyl S-hydrogen dithiophosphate | Intermediate |
| Thiophosphoric acid | Intermediate |
| Phosphoric acid | 0 |
| O-alkyl O,O-dihydrogen thiophosphate | By-product |
| O,O-dialkyl O-hydrogen thiophosphate | By-product |
| Alkyl dihydrogen phosphate | By-product |
Experimental Protocols
1. Assessment of Hydrolytic Stability using ASTM D2619 (Beverage Bottle Method)
This protocol is adapted from the ASTM D2619 standard test method for determining the hydrolytic stability of hydraulic fluids and can be applied to lubricant formulations containing ZDDPs.
-
Apparatus:
-
Pressure-type beverage bottles (e.g., 7-oz Coke bottles)
-
Oven capable of maintaining 93 ± 1°C
-
Rotating rack for the bottles (25 rpm)
-
Copper test specimens (as specified in ASTM D130)
-
Analytical balance
-
-
Procedure:
-
Weigh a polished copper specimen to the nearest 0.1 mg.
-
In a clean beverage bottle, combine 75 g of the lubricant containing the ZDDP to be tested with 25 g of distilled water.
-
Place the weighed copper specimen into the bottle.
-
Tightly cap the bottle.
-
Place the bottle in the rotating rack inside the oven, preheated to 93°C.
-
Rotate the bottle at 25 rpm for 48 hours.
-
After 48 hours, remove the bottle from the oven and allow it to cool to room temperature.
-
Separate the oil and water layers.
-
Remove the copper specimen, clean it with a suitable solvent, and reweigh it to determine the weight change.
-
Determine the total acid number of the oil and water layers separately using an appropriate titration method (e.g., ASTM D974 or D664).
-
Record the appearance of the copper specimen, and the oil and water layers.
-
-
Interpretation of Results:
-
A smaller change in the weight of the copper specimen indicates better corrosion inhibition.
-
Lower acid numbers in the oil and water layers indicate greater hydrolytic stability.
-
Minimal changes in the appearance of the fluids and the copper strip are desirable.
-
2. Monitoring ZDDP Hydrolysis by ³¹P NMR Spectroscopy
This protocol provides a general framework for using ³¹P NMR to monitor the degradation of ZDDPs.
-
Sample Preparation:
-
Prepare a solution of the ZDDP in a deuterated solvent (e.g., chloroform-d) in an NMR tube.
-
Add a known amount of water to the NMR tube to initiate hydrolysis.
-
Alternatively, use a water-saturated deuterated solvent.
-
An internal standard can be added for quantitative analysis.
-
-
NMR Data Acquisition:
-
Acquire an initial ³¹P NMR spectrum at time zero.
-
Maintain the sample at a constant temperature (e.g., using a temperature-controlled NMR probe or an external heating block).
-
Acquire subsequent spectra at regular time intervals.
-
Ensure a sufficient relaxation delay between scans for accurate quantification.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the parent ZDDP and its degradation products in each spectrum.
-
Plot the concentration of the parent ZDDP as a function of time to determine the rate of hydrolysis.
-
Identify the degradation products by comparing their chemical shifts to known values (see Table 2).
-
Visualizations
Caption: Hydrolysis pathway of ZDDP.
Caption: Workflow for ASTM D2619.
References
- 1. Quadruple effect: How exactly does ZDDP work? - LEARN OIL ANALYSIS [learnoilanalysis.com]
- 2. Analysis of the hydrolytic stability of zinc(II)O,O-dialkyl dithiophosphates as a function of the nature of the alkyl groups by 31P NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Zinc Dialkyl Dithiophosphate Lubricant Additives - Lubrizol [lubrizol.com]
"analytical techniques for detecting ZDDP decomposition products"
Technical Support Center: Analysis of ZDDP Decomposition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and professionals involved in the analysis of Zinc Dialkyldithiophosphate (ZDDP) and its decomposition products.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of ZDDP I should be looking for?
A1: ZDDP decomposition is a complex process resulting in a variety of products depending on the conditions (e.g., thermal stress, oxidation). Key products include:
-
Inorganic Phosphates: Short-chain and long-chain polyphosphate glasses, which are primary components of the protective tribofilm.[1][2] Zinc pyrophosphate is another common deposit.[3]
-
Sulfur Compounds: Hydrogen sulfide (H2S), mercaptans, and various metal sulfides within the tribofilm.[4][5]
-
Organic and Acidic Products: Thiophosphates, phosphates, dialkyl thiophosphates, phosphoric acid, and sulfuric acid have been identified in degraded oil samples.
Q2: Which analytical technique is best for my specific research goal?
A2: The optimal technique depends on the sample type and the information you need:
-
For solid tribofilms on surfaces: X-ray Photoelectron Spectroscopy (XPS) is ideal for determining the chemical composition and structure of the protective film, such as the chain length of polyphosphates.
-
For liquid oil samples (thermal degradation): ³¹P Nuclear Magnetic Resonance (³¹P NMR) is highly effective for tracking the depletion of ZDDP and the evolution of soluble phosphorus-containing degradation products in the oil itself.
-
For molecular identification of degradation products: High-Resolution Mass Spectrometry (HR-MS), often coupled with Liquid Chromatography (HPLC-MS) or Gas Chromatography (GC-MS), is powerful for identifying a wide range of specific decomposition molecules.
-
For routine monitoring of additive depletion and general degradation: Fourier-Transform Infrared Spectroscopy (FTIR) is a rapid method to monitor changes in characteristic ZDDP absorption bands and the formation of oxidation or sulfation products.
Q3: Can I detect ZDDP depletion using elemental analysis of Zinc?
A3: Relying solely on elemental analysis for zinc can be misleading. Standard techniques like ICP-AES measure the total zinc concentration, which does not distinguish between the intact ZDDP molecule and its various zinc-containing decomposition products. Therefore, while the zinc element remains in the oil, the functional ZDDP additive may be depleted. Techniques like ³¹P NMR or chromatography are needed to assess the chemical state of the additive.
Troubleshooting Guides
Issue 1: Poorly Resolved Peaks in ³¹P NMR Spectra
-
Symptom: The ³¹P NMR spectrum shows broad, overlapping peaks, making it difficult to distinguish between different phosphorus species (e.g., neutral ZDDP, basic ZDDP, phosphate products).
-
Possible Cause 1: Insufficient magnetic field strength of the NMR spectrometer. Higher field strengths provide better spectral dispersion and resolution.
-
Solution 1: If possible, use a higher-field NMR spectrometer. If not, meticulous data processing, including deconvolution and curve-fitting, can help to estimate the contributions of different species.
-
Possible Cause 2: High viscosity of the oil sample or presence of paramagnetic species.
-
Solution 2: Dilute the oil sample in a suitable deuterated solvent to reduce viscosity. While this may reduce signal-to-noise, it can significantly improve resolution. If paramagnetic species are suspected, their removal may be necessary, although this can be a complex procedure.
Issue 2: Inconsistent Quantification with FTIR
-
Symptom: Difficulty in obtaining a reliable quantitative measure of ZDDP depletion, as the intensity of characteristic peaks (e.g., P-O-C at ~978 cm⁻¹ and P=S at ~650 cm⁻¹) does not correlate well with performance.
-
Possible Cause 1: Interference from other additives or oil degradation products whose absorption bands overlap with those of ZDDP.
-
Possible Cause 2: In sooted samples, it can be difficult to distinguish between ZDDP that has been chemically decomposed and ZDDP that has been adsorbed onto soot particles.
-
Solution: Use a differential spectrum by subtracting the spectrum of the fresh oil from the used oil to highlight changes. For quantification, create a calibration curve using standards of known ZDDP concentration in the same base oil. Be aware that this provides a measure of overall additive change, not a specific decomposition pathway. For more precise analysis, supplement FTIR with ³¹P NMR or HPLC.
Issue 3: No ZDDP-related compounds detected with GC-MS
-
Symptom: Direct injection of the oil sample into the GC-MS does not show any peaks corresponding to ZDDP or its derivatives.
-
Possible Cause: ZDDP is a metal salt and is not sufficiently volatile for gas chromatography. Its direct analysis by GC is not feasible.
-
Solution: Chemical derivatization is required. ZDDP can be converted into corresponding pentafluorobenzyl or methyl esters, which are more volatile and suitable for GC analysis. Additionally, a sample cleanup step, such as solid-phase extraction (SPE), is often necessary to remove the non-volatile oil matrix before injection.
Data Presentation: Comparison of Analytical Techniques
| Analytical Technique | Sample Type | Information Provided | Detection Limit (Example) | Key Advantages | Key Limitations |
| ³¹P NMR | Liquid Oil | Quantitative analysis of soluble P-containing species (ZDDP, thiophosphates, phosphates). | N/A (Quantitative by integration) | Provides detailed chemical environment information; non-destructive. | Lower sensitivity than MS; may have resolution issues. |
| XPS | Solid Tribofilm | Elemental and chemical state information of the surface (e.g., polyphosphate chain length). | N/A (Surface sensitive) | Provides direct analysis of the functional anti-wear film. | Does not analyze the bulk oil; requires ultra-high vacuum. |
| HPLC-MS/MS | Liquid Oil | Separation and molecular identification of a wide range of additives and degradation products. | ~20 pg/µL | High sensitivity and specificity; minimal sample prep needed. | Can be complex to develop methods for all compound classes. |
| GC-MS | Liquid Oil (derivatized) | Separation and identification of volatile/semi-volatile degradation products. | ~0.1 pg/µL (with NPD) | Excellent for separating isomeric compounds. | Requires derivatization and sample cleanup; limited to thermally stable compounds. |
| FTIR | Liquid Oil | General monitoring of ZDDP depletion and formation of oxidation/sulfation products. | N/A (Monitors functional groups) | Fast, inexpensive, and easy to use for routine analysis. | Prone to spectral interferences; provides structural, not molecular, information. |
Experimental Protocols
Protocol 1: Analysis of Thermal Decomposition by ³¹P NMR
This protocol is based on methodologies described in studies of ZDDP thermal degradation.
-
Sample Preparation: Place a known quantity of the lubricant or ZDDP-containing additive solution into several NMR tubes or vials.
-
Thermal Stressing:
-
Keep one sample as an unheated reference.
-
Place the other samples in an oven or heating block at controlled temperatures (e.g., 100°C, 150°C, 200°C) for specified durations (e.g., 1 hour, 6 hours, 24 hours).
-
After heating, allow the samples to cool to room temperature.
-
-
NMR Acquisition:
-
If necessary, dilute the samples in a deuterated solvent (e.g., CDCl₃).
-
Acquire ³¹P NMR spectra for each sample. Key spectral regions to monitor include the more basic forms of ZDDP (~102-110 ppm) and the more neutral forms (~93-102 ppm).
-
-
Data Analysis: Compare the spectra of the heated samples to the unheated reference. Identify the reduction in the intensity of the parent ZDDP peaks and the appearance of new peaks corresponding to decomposition products like thiophosphates and phosphates.
Protocol 2: Analysis of Tribofilms by XPS
This protocol is a summary of the approach used to analyze ZDDP-derived tribofilms.
-
Tribofilm Generation:
-
Generate the tribofilm on a suitable substrate (e.g., steel coupon, camshaft lobe) using a tribometer or engine test under controlled load, speed, and temperature conditions with the lubricant of interest.
-
After the test, carefully remove the specimen and clean it with a solvent (e.g., hexane) to remove residual oil without disturbing the tribofilm.
-
-
XPS Analysis:
-
Place the specimen into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest: P 2p, Zn 2p, S 2p, O 1s, and Fe 2p.
-
-
Data Analysis:
-
Analyze the binding energies of the high-resolution peaks to determine the chemical states.
-
For example, in the O 1s spectrum, deconvolve the peaks to identify bridging (P-O-P) and non-bridging (P=O) oxygen species.
-
Calculate the ratio of bridging to non-bridging oxygen (BO/NBO) to estimate the polyphosphate chain length. A higher ratio indicates longer chains.
-
Mandatory Visualizations
Caption: General experimental workflow for analyzing ZDDP decomposition products.
Caption: Logical guide for selecting an analytical technique based on the target product.
References
Validation & Comparative
"validating the antioxidant mechanism of zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane"
Validating the Antioxidant Mechanism of Zinc Dialkyldithiophosphates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant mechanism of zinc;diheptoxy-sulfanylidene-sulfido-λ⁵-phosphane, more commonly known as zinc diheptyldithiophosphate (ZDDP), against other antioxidant alternatives. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and development.
Mechanism of Action: How ZDDPs Combat Oxidative Stress
Zinc dialkyldithiophosphates (ZDDPs) are multifunctional additives renowned for their anti-wear and antioxidant properties, particularly in lubricating oils.[1] Their primary antioxidant function is to inhibit the auto-oxidation cycle of hydrocarbons, which is a major cause of lubricant degradation.[2] This is achieved through two main mechanisms:
-
Peroxide Decomposition: ZDDPs are highly effective "peroxide decomposers."[2] They interrupt the oxidation chain reaction by converting hydroperoxides into less reactive alcohol molecules, thus preventing the formation of further radicals that would accelerate oxidation.[2][3] The sulfur components within the ZDDP molecule play a crucial role in this process.
-
Radical Scavenging: While their primary role is peroxide decomposition, ZDDPs and their decomposition by-products also exhibit radical scavenging capabilities, neutralizing free radicals that propagate the oxidation process.
The effectiveness of ZDDPs can be influenced by temperature and the presence of other compounds. Thermal decomposition of ZDDPs, which can be accelerated by catalysts, is a key step in the formation of protective films and the release of antioxidant-active species.
Comparative Performance of Antioxidants
The antioxidant efficacy of ZDDPs can be compared with other classes of antioxidants, such as dithiocarbamates and phenolic or aminic antioxidants.
| Antioxidant Class | Primary Mechanism | Relative Performance |
| Zinc Dialkyldithiophosphates (ZDDPs) | Peroxide Decomposition | Effective in inhibiting oxidation over extended periods. |
| Zinc Dithiocarbamates (ZDDCs) | Radical Scavenging & Peroxide Decomposition | Can exhibit strong antioxidant properties. |
| Molybdenum Dithiocarbamates (MoDTCs) | Peroxide Decomposition | Shows potential for high antioxidant activity, sometimes superior to ZDDPs under specific conditions. |
| Phenolic/Aminic Antioxidants | Radical Scavenging | Primarily act by donating a hydrogen atom to neutralize free radicals. |
| Ionic Liquids | Varies | Emerging alternatives with potential for reduced environmental impact and improved fuel economy. |
| Vanadium-based Additives | Varies | Show promise as highly effective anti-wear agents that could reduce or replace ZDDPs, with the benefit of being sulfur- and phosphorus-free. |
Table 1: Comparison of Antioxidant Mechanisms and Performance.
Quantitative Data Summary
The following table summarizes the oxidation inhibition times for ZDDP and a comparator, Molybdenum Dithiocarbamate, in cumene oxidation tests.
| Antioxidant | Concentration | Oxidation Inhibition Time (minutes) |
| Zinc Dialkyldithiophosphate (ZDDP) | Not Specified | ~14 |
| Molybdenum Dibutyldithiocarbamate | Not Specified | ~210 |
Table 2: Oxidation Inhibition Times of Selected Antioxidants. Note: Experimental conditions such as concentration and temperature can significantly impact results.
Experimental Protocols
Detailed methodologies for common antioxidant assays are provided below to facilitate the replication and validation of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.2 mmol/L solution of DPPH in methanol.
-
In a 96-well plate, mix 50 µL of various concentrations of the test sample with 50 µL of the DPPH radical solution and 150 µL of methanol.
-
Incubate the plate in the dark at 37 °C for 20-30 minutes.
-
Measure the absorbance at 517 nm using a microplate spectrophotometer.
-
A control is prepared using the solvent instead of the antioxidant solution.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay assesses the capacity of an antioxidant to neutralize the ABTS radical cation (ABTS•+).
Protocol:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or a suitable buffer (e.g., pH 7.4) to an absorbance of 0.70 ± 0.10 at 734 nm.
-
Add 10 µL of the test sample at various concentrations to 190 µL of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature in the dark for a specified time (e.g., 6 or 10 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.
Visualizations
The following diagrams illustrate key pathways and workflows related to the antioxidant mechanism of ZDDP.
Caption: Antioxidant mechanism of ZDDP in the auto-oxidation cycle.
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: Key signaling pathways involved in oxidative stress response.
References
"performance comparison of ZDDPs with ashless antiwear additives"
A comparative analysis of Zinc Dialkyldithiophosphates (ZDDPs) and ashless antiwear (AW) additives reveals distinct performance characteristics rooted in their unique chemical mechanisms. While ZDPs have long been the industry standard due to their cost-effectiveness and multifunctional nature, the push for more environmentally friendly lubricants has spurred the development of ashless alternatives.[1][2] This guide provides a detailed comparison of their performance, supported by experimental data, methodologies, and mechanistic diagrams.
Quantitative Performance Comparison
The relative performance of ZDDPs and ashless antiwear additives can be quantified through various tribological tests. The following table summarizes key performance data from a study evaluating a specific organic antiwear/friction modifier (OAW-FM), Naugalube 810, against a ZDDP additive.
| Additive Composition | Wear Scar Diameter (mm) | Coefficient of Friction |
| 5W-20 Oil (Baseline) | 0.79 | Not Reported |
| 1.0% wt. ZDDP (0.1% wt. P) | 0.48 | Not Reported |
| 1.0% wt. Naugalube 810 (OAW-FM) | 0.49 | Not Reported |
| 0.5% wt. ZDDP + 0.5% wt. Naugalube 810 | 0.37 | Not Reported |
Data sourced from a study evaluating Naugalube 810 using the Falex Four-Ball test (ASTM D 4172).[3]
The data indicates that while both ZDDP and the ashless additive significantly reduce wear compared to the baseline oil, a synergistic effect is observed when they are used in combination, resulting in the lowest wear scar diameter.[3] Other studies have also shown that ashless dialkyldithiophosphates can offer comparable performance to ZDDPs in terms of wear prevention, extreme pressure (EP) properties, and oxidation resistance when formulated with an appropriate additive blend.[1]
Experimental Protocols
The evaluation of antiwear additives relies on standardized and well-defined experimental protocols. A commonly utilized method is the Four-Ball Wear Test (ASTM D4172).
Four-Ball Wear Test (ASTM D4172)
Objective: To determine the wear preventive properties of a lubricant.
Apparatus: A four-ball wear tester, which consists of three steel balls held stationary in a cup filled with the test lubricant, while a fourth steel ball is rotated against them under a specified load, speed, and temperature.
Procedure:
-
Three stationary steel balls are clamped together and covered with the lubricant being evaluated.
-
A fourth steel ball is pressed with a load into the cavity formed by the three clamped balls.
-
The top ball is then rotated at a given speed for a specific duration and at a controlled temperature.
-
After the test, the wear scars on the three lower balls are measured and averaged to determine the wear scar diameter.
Typical Test Parameters (as cited in the study of Naugalube 810):
-
Test Method: Falex Four-Ball (ASTM D 4172)
-
Further specific parameters such as load, speed, temperature, and duration are crucial for reproducibility but were not detailed in the provided search results.
Anti-Wear Mechanisms
The protective properties of ZDDPs and ashless antiwear additives stem from their ability to form a sacrificial film on metal surfaces under boundary lubrication conditions.
ZDDP Anti-Wear Mechanism: ZDDPs function by thermally decomposing at elevated temperatures and pressures experienced at asperity contacts. This decomposition leads to the formation of a complex, glassy polyphosphate tribofilm on the metal surface. This film is typically 50-150 nm thick and acts as a physical barrier, preventing direct metal-to-metal contact and reducing wear. The formation of this film is a dynamic process of removal and replenishment during engine operation.
Ashless Antiwear Additive Mechanism: Ashless antiwear additives, which are free of metallic elements, also function by forming a protective surface film. These additives, often containing phosphorus and/or sulfur, react chemically with the metal surface under high pressure and heat to form compounds like metal phosphates or sulfides. This tribofilm, similar to that of ZDDPs, provides a low-friction layer that minimizes wear. Some ashless additives are designed to be environmentally friendly by not producing ash upon combustion.
Caption: Anti-wear mechanisms of ZDDP and ashless additives.
Experimental Workflow for Anti-Wear Additive Evaluation
The process of comparing anti-wear additives follows a structured experimental workflow to ensure reliable and comparable results.
Caption: Experimental workflow for evaluating anti-wear additives.
References
"benchmarking zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane against commercial lubricants"
This guide provides an objective comparison of the performance of an investigational lubricant containing zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane, a form of Zinc Dialkyldithiophosphate (ZDDP), against two common commercial lubricants. The data presented is based on a representative formulation of 2% ZDDP in a bio-based oil and is compared against a commercial synthetic gear oil and a semi-synthetic engine oil. This analysis is intended for researchers, scientists, and professionals in the field of lubricant and drug development to evaluate the relative performance characteristics of ZDDP-based formulations.
Data Presentation: Comparative Lubricant Performance
The following tables summarize the key performance metrics for the investigational ZDDP lubricant and the selected commercial alternatives. The data for the commercial lubricants has been compiled from publicly available technical data sheets, while the data for the investigational lubricant is based on published research findings for a comparable formulation.
Table 1: Physical and Thermal Properties
| Property | Investigational Lubricant (2% ZDDP in Karanja Oil) | Commercial Synthetic Gear Oil (ISO VG 320) | Commercial Semi-Synthetic Engine Oil (SAE 10W-40) | ASTM Method |
| Kinematic Viscosity @ 40°C (cSt) | Not Reported | 313 | 97 | D445 |
| Kinematic Viscosity @ 100°C (cSt) | Not Reported | 40 | 14.2 | D445 |
| Viscosity Index | 155 | 180 | 150 | D2270 |
| Flash Point (°C) | 254 | 229 | 225 | D92 / D93 |
| Pour Point (°C) | Higher than mineral oil | -51 | -39 | D97 |
| Density @ 15°C ( kg/m ³) | Not Reported | 850 | 874 | D4052 |
Table 2: Tribological Performance (Anti-Wear Properties)
| Property | Investigational Lubricant (2% ZDDP in Karanja Oil) | Commercial Synthetic Gear Oil (ISO VG 320) | Commercial Semi-Synthetic Engine Oil (SAE 10W-40) | ASTM Method |
| Four-Ball Wear Scar Diameter (mm) | 0.405 | Not Reported | Not Reported | D4172 |
| Coefficient of Friction (µ) | 0.042 | Not Reported | Not Reported | D4172 |
Note: Direct tribological data for the specific commercial lubricants were not available in their standard technical data sheets. The data for the investigational lubricant is derived from a study comparing it to a mineral-based SAE 20W40 oil, where it showed superior performance.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on internationally recognized ASTM standards to ensure reproducibility and comparability of results.
Four-Ball Wear Preventive Characteristics (ASTM D4172)
This test evaluates the anti-wear properties of fluid lubricants in sliding contact.
-
Apparatus: Four-Ball Wear Test Machine.
-
Procedure:
-
Three 12.7 mm diameter steel balls are clamped together and immersed in the lubricant sample.
-
A fourth steel ball is pressed into the cavity of the three clamped balls with a force of 392 N (40 kgf).
-
The lubricant is heated to and maintained at a temperature of 75°C.
-
The top ball is rotated at 1200 rpm for 60 minutes.
-
After the test, the three lower balls are cleaned, and the average diameter of the wear scars is measured using a microscope.
-
-
Output: The average wear scar diameter in millimeters. A smaller scar indicates better wear protection. The coefficient of friction is also recorded throughout the test.
Kinematic Viscosity (ASTM D445)
This method determines the kinematic viscosity of liquid petroleum products.
-
Apparatus: Calibrated glass capillary viscometer, temperature-controlled bath.
-
Procedure:
-
The lubricant sample is introduced into the viscometer.
-
The viscometer is placed in a temperature-controlled bath until the sample reaches the test temperature (e.g., 40°C or 100°C).
-
The time taken for a fixed volume of the lubricant to flow under gravity through the capillary of the viscometer is measured.
-
-
Output: Kinematic viscosity in centistokes (cSt).
Flash Point (ASTM D92 / D93)
This test determines the lowest temperature at which vapors from the lubricant will ignite.
-
Apparatus: Cleveland Open Cup (ASTM D92) or Pensky-Martens Closed Cup (ASTM D93) tester.
-
Procedure:
-
The lubricant sample is placed in the test cup and heated at a slow, constant rate.
-
A small flame is passed across the surface of the liquid at specified intervals.
-
The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite.
-
-
Output: The flash point temperature in degrees Celsius (°C).
Mandatory Visualization
The following diagrams illustrate the logical workflow for benchmarking lubricants and a conceptual representation of the ZDDP anti-wear mechanism.
Caption: Workflow for Lubricant Performance Benchmarking.
Caption: Conceptual Pathway of ZDDP Anti-Wear Film Formation.
References
Assessing the Long-Term Effectiveness of ZDDP-Based Corrosion Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Zinc Dialkyldithiophosphate (ZDDP) has long been a cornerstone in lubricant formulation, prized for its multifunctional properties as an anti-wear agent, antioxidant, and corrosion inhibitor.[1][2][3] Its cost-effectiveness and proven performance have made it an industry staple for decades. However, evolving environmental regulations and the need for compatibility with modern engine and after-treatment technologies have spurred research into viable alternatives. This guide provides an objective comparison of the long-term corrosion inhibition effectiveness of ZDDP with emerging alternatives, supported by available experimental data and detailed methodologies.
Mechanism of ZDDP Corrosion Inhibition
ZDDP's efficacy as a corrosion inhibitor stems from its ability to form a protective, passive film on metal surfaces.[1] Under conditions of thermal and oxidative stress, ZDDP decomposes to form a complex layer of zinc and iron phosphates and sulfides. This film acts as a barrier, preventing corrosive species from reaching the metal substrate. Additionally, ZDDP functions as an antioxidant, neutralizing free radicals and reducing the formation of corrosive by-products from lubricant degradation.[1]
References
The Synergistic Dance of ZDDP and Molybdenum: A Guide to Enhanced Friction Reduction
For researchers, scientists, and formulation experts in tribology, the quest for superior lubrication is a continuous endeavor. This guide provides a comparative analysis of the synergistic friction reduction achieved by combining Zinc Dialkyldithiophosphate (ZDDP) and molybdenum-based additives, primarily Molybdenum Dithiocarbamate (MoDTC). Through a review of experimental data, this document elucidates the enhanced performance of this additive combination and details the underlying mechanisms.
The combination of ZDDP and molybdenum additives has been a cornerstone in the formulation of high-performance lubricants for decades. While ZDDP is a well-established anti-wear additive, its combination with molybdenum compounds, particularly MoDTC, leads to a significant reduction in the coefficient of friction, a phenomenon attributed to a powerful synergistic interaction. This guide synthesizes findings from various tribological studies to offer a clear comparison of their individual and combined performance.
Quantitative Performance Analysis
The synergistic effect of ZDDP and molybdenum additives is most evident in the quantitative data obtained from standardized tribological tests. The following tables summarize the friction and wear data from studies utilizing different lubricant formulations.
Table 1: Four-Ball Wear Test Results
| Lubricant Formulation | Additive Concentration | Mean Wear Scar Diameter (mm) | Coefficient of Friction (CoF) | Reference |
| Base Oil | - | Data not consistently available | ~0.14 | [1] |
| Base Oil + ZDDP | 1.0 wt% | Significantly smaller than MOLYVAN 855 alone | Data not consistently available | [2] |
| Base Oil + MOLYVAN 855 (Mo-based) | 1.0 wt% | Largest wear scar | Data not consistently available | [2] |
| Base Oil + ZDDP + MOLYVAN 855 | 0.5 wt% each | Smallest wear scar | Data not consistently available | [2] |
| PAO4 + MoDTC | Concentration not specified | Data not consistently available | 0.07 | [1] |
| PAO4 + MoDTC + ZDDP | Concentration not specified | Data not consistently available | 0.06 ± 0.01 |
Table 2: Pin-on-Disc Test Results
| Lubricant Formulation | Test Conditions | Coefficient of Friction (CoF) | Reference |
| Steel pin on steel disc (5W-30 oil with ZDDP) | Simulating cam follower sliding | Increased from 0.11 to 0.12 | |
| Steel pin on steel disc (5W-20 oil with MoDTC) | Simulating cam follower sliding | Decreased from 0.12 to 0.04 | |
| Steel pin on DLC-coated disc (5W-30 oil with ZDDP) | Simulating cam follower sliding | Decreased from 0.12 to 0.10 | |
| Steel pin on DLC-coated disc (5W-20 oil with MoDTC) | Simulating cam follower sliding | Decreased from 0.11 to 0.08 |
The Synergistic Mechanism: A Closer Look
The enhanced friction reduction is not merely an additive effect but a true synergy where ZDDP facilitates the friction-reducing action of molybdenum compounds. The primary mechanism involves the formation of a layered molybdenum disulfide (MoS₂) tribofilm at the contact surfaces.
ZDDP, under the heat and pressure of tribological contacts, decomposes to form a glassy phosphate-based tribofilm. This film acts as a protective anti-wear layer. The roughness of this ZDDP-derived film is crucial, as it creates localized high-pressure zones. These high-pressure zones, in turn, promote the decomposition of MoDTC and the subsequent formation of MoS₂ nanosheets. These MoS₂ sheets have a lamellar structure with weak van der Waals forces between layers, allowing for easy shearing and resulting in a significantly lower coefficient of friction.
The following diagram illustrates this synergistic mechanism:
Caption: Synergistic mechanism of ZDDP and MoDTC for friction reduction.
Experimental Protocols
The data presented in this guide is derived from standardized tribological tests. While specific parameters may vary between studies, the following provides an overview of the methodologies commonly employed.
Four-Ball Wear Test (ASTM D4172 / ASTM D2266)
-
Objective: To determine the wear-preventive characteristics of a lubricant.
-
Apparatus: A four-ball tester consists of three stationary steel balls held in a cup, with a fourth ball rotated against them under a specified load.
-
Procedure: The test lubricant is placed in the cup covering the stationary balls. A specified load is applied, and the top ball is rotated at a constant speed for a set duration and temperature.
-
Key Parameters:
-
Load: Typically ranging from 150 N to 700 N.
-
Speed: Commonly 1200 rpm or 1800 rpm.
-
Temperature: Varies from room temperature to 125°C.
-
Duration: Often 30 or 60 minutes.
-
-
Output: The average wear scar diameter on the three stationary balls is measured. A smaller wear scar indicates better anti-wear properties. The coefficient of friction can also be monitored during the test.
Pin-on-Disc Test (ASTM G99)
-
Objective: To evaluate the friction and wear characteristics of materials in sliding contact.
-
Apparatus: A pin or ball is loaded against a rotating disc.
-
Procedure: The pin is held stationary while the disc rotates at a constant speed. The lubricant is applied to the contact area. The frictional force and wear on both the pin and the disc are measured.
-
Key Parameters:
-
Load: Applied normal force on the pin.
-
Sliding Speed: Rotational speed of the disc.
-
Temperature: Can be controlled to simulate specific operating conditions.
-
Materials: The pin and disc materials can be varied to simulate different engine components (e.g., steel, DLC-coated surfaces).
-
-
Output: Coefficient of friction and wear volume/rate of the pin and disc.
The following diagram outlines a typical experimental workflow for evaluating lubricant additives:
References
A Comparative Guide to the Performance Reproducibility of Zinc Dialkyldithiophosphates as Anti-Wear Additives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane, more commonly known as zinc bis(O,O'-diheptyl dithiophosphate), a member of the zinc dialkyldithiophosphate (ZDDP) family of compounds. While not a catalyst in the traditional sense of industrial chemical synthesis, ZDDPs are reactive additives that play a crucial role in preventing wear and oxidation in lubricants.[1] This guide will delve into the factors influencing the reproducibility of their performance, methods for evaluation, and a comparison with alternative anti-wear agents.
Understanding Zinc Dialkyldithiophosphates (ZDDPs)
ZDDPs are multifunctional additives widely used in engine oils and other lubricants for their excellent anti-wear, anti-corrosion, and antioxidant properties.[2] Their primary function is to form a protective film, known as a tribofilm, on metal surfaces under conditions of high temperature and pressure, thereby preventing direct metal-to-metal contact and reducing wear.[3][4] The performance of ZDDPs, including the specific compound zinc bis(O,O'-diheptyl dithiophosphate), is highly dependent on its chemical structure and operating conditions.
Synthesis of Zinc Dialkyldithiophosphates
The synthesis of ZDDPs is typically a two-step process.[5] First, dithiophosphoric acid is formed through the reaction of phosphorus pentasulfide with an alcohol. In the case of zinc bis(O,O'-diheptyl dithiophosphate), heptanol would be the reactant. The second step involves the neutralization of the dithiophosphoric acid with zinc oxide to produce the final ZDDP product.
Caption: Synthesis pathway for zinc bis(O,O'-diheptyl dithiophosphate).
Mechanism of Action: Tribofilm Formation
The anti-wear properties of ZDDPs are attributed to their ability to form a protective tribofilm on metal surfaces. This process is initiated by the thermal decomposition of the ZDDP molecule at elevated temperatures and pressures experienced at the contact points between moving metal parts. The decomposition products react with the iron on the metal surface to form a glassy, amorphous film composed of zinc and iron polyphosphates. This film acts as a sacrificial layer, preventing direct contact and wear of the underlying metal.
Caption: Mechanism of protective tribofilm formation by ZDDPs.
Experimental Protocols for Performance Evaluation
The performance of anti-wear additives like ZDDP is evaluated using standardized test methods. These protocols are designed to simulate the conditions experienced in an engine or other machinery and provide quantitative data on the effectiveness of the additive.
A common workflow for evaluating the performance of a lubricant additive is as follows:
Caption: General experimental workflow for evaluating lubricant additive performance.
Key Standard Test Methods:
-
ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). This test measures the wear scar on steel balls to evaluate the anti-wear properties of a lubricant.
-
ASTM G181: Standard Practice for Conducting Friction Tests of Piston Ring and Cylinder Liner Materials. This method is used to evaluate the tribological behavior of piston ring and cylinder liner materials under simulated engine conditions.
-
ASTM D7412: Standard Test Method for Condition Monitoring of Phosphate Antiwear Additives in In-Service Petroleum and Hydrocarbon Based Lubricants by Trend Analysis Using Fourier Transform Infrared (FT-IR) Spectrometry. This method is used to monitor the depletion of phosphate-based anti-wear additives in used lubricants.
Quantitative Performance Data and Comparison
The performance of ZDDPs can be quantified by measuring parameters such as wear scar diameter and the coefficient of friction. The following table summarizes representative data from a study comparing the performance of a base oil with and without ZDDP and in combination with other additives.
| Lubricant Formulation | Average Coefficient of Friction (COF) | Average Ball Wear Loss (mm³) | Reference |
| PAO (Base Oil) | ~0.125 | ~4.5 x 10⁻⁴ | |
| PAO + ZDDP | 0.108 | ~1.03 x 10⁻⁴ | |
| PAO + ZDDP + Ni Nanoparticles | 0.114 | ~0.75 x 10⁻⁴ | |
| PAO + Cyclopropanecarboxylic acid (CPCa) + ZDDP | ~0.135 | ~1.5 x 10⁻⁴ |
Note: Data is extracted from a single study for consistency. Performance can vary significantly based on test conditions and specific ZDDP structure.
Factors Affecting Performance Reproducibility
The consistent and reproducible performance of ZDDPs is crucial for their application in lubricants. Several factors can influence their effectiveness:
-
Temperature: ZDDPs require a certain activation temperature to decompose and form the protective tribofilm. However, excessively high temperatures can lead to rapid degradation and reduced effectiveness.
-
Molecular Structure: The length and branching of the alkyl groups in the ZDDP molecule affect its thermal stability and reactivity. Shorter-chain ZDDPs tend to be more reactive and form films more readily at lower temperatures.
-
Interaction with Other Additives: Lubricant formulations are complex mixtures of various additives. Some additives can have a synergistic effect with ZDDPs, enhancing their performance, while others can compete for the metal surface, leading to reduced effectiveness. For example, certain dispersants and detergents can interfere with the formation of the ZDDP tribofilm.
-
Concentration: The concentration of ZDDP in the lubricant is a critical factor. While a sufficient amount is needed for effective wear protection, excessive concentrations can lead to increased corrosive wear.
Comparison with Alternative Anti-Wear Additives
While ZDDPs are highly effective and widely used, concerns over their environmental impact, particularly the poisoning of automotive catalytic converters by phosphorus, have driven research into alternative anti-wear additives.
| Additive Type | Advantages | Disadvantages |
| Zinc Dialkyldithiophosphates (ZDDPs) | Highly effective anti-wear and antioxidant properties, cost-effective. | Contain phosphorus and sulfur, which can poison catalytic converters. |
| Ionic Liquids (ILs) | Can offer superior performance at high temperatures, phosphorus-free. | Can have limited solubility in non-polar base oils, higher cost. |
| Molybdenum-based Additives (e.g., MoDTC) | Excellent friction-reducing properties, often used in synergy with ZDDPs. | May not form effective anti-wear films on their own. |
| Ashless Dithiophosphates | Do not contain metals, reducing ash formation. | May not provide the same level of performance as ZDDPs. |
| Titanium-based Additives | Can form a hard, wear-resistant oxide layer on metal surfaces. | Mechanism of action and long-term performance are still under investigation. |
Conclusion
Zinc bis(O,O'-diheptyl dithiophosphate) and other ZDDPs are highly effective anti-wear additives whose performance is a result of a complex interplay of chemical reactions at the metal surface. The reproducibility of their performance is dependent on a multitude of factors including temperature, molecular structure, concentration, and interactions with other lubricant components. While ZDDPs remain a cornerstone of lubricant technology, ongoing research into alternative additives is paving the way for more environmentally friendly and equally effective solutions for wear protection.
References
Safety Operating Guide
zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane proper disposal procedures
Disclaimer: The specific chemical "zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane" is not found in readily available safety data sheets. The following guidance is based on general best practices for the disposal of zinc-containing and organophosphate compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific protocols and to ensure compliance with local, regional, and national regulations.
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. For compounds like zinc-based organophosphates, which may exhibit both heavy metal and organic toxicity, a structured disposal plan is essential.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. Based on the potential hazards associated with zinc and organophosphate compounds, the following PPE is recommended:
| Personal Protective Equipment (PPE) | Rationale |
| Safety Goggles/Face Shield | To protect against splashes and eye contact, which can cause serious irritation or damage.[1][2] |
| Chemical-Resistant Gloves | To prevent skin contact, which may cause irritation or allergic reactions.[3] |
| Laboratory Coat | To protect from incidental contact and contamination of personal clothing.[2] |
| Respiratory Protection | If handling powders or creating aerosols, a respirator may be necessary to prevent inhalation. Consult your institution's EHS for the appropriate type.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines a general procedure for the disposal of a zinc organophosphate compound.
-
Hazard Identification and Characterization:
-
Consult the Safety Data Sheet (SDS) if available. For novel or uncharacterized compounds, assume high toxicity.
-
Label the waste container clearly with the chemical name and any known hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Waste Segregation:
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
Store in a designated, well-ventilated, and secured waste accumulation area.
-
Keep incompatible materials separate to prevent hazardous reactions.
-
-
Containerization:
-
Use a chemically compatible and sealable container.
-
Ensure the container is in good condition and not leaking.
-
The container should be clearly labeled with the contents and associated hazards.
-
-
Contact Environmental Health and Safety (EHS):
-
Notify your institution's EHS office for guidance on disposal.
-
Provide them with all available information on the compound.
-
EHS will arrange for collection by a licensed hazardous waste disposal company.
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal.
-
Keep a copy of all disposal-related paperwork.
-
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
| Emergency Situation | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Spill | Evacuate the area and prevent entry. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the spilled material and place it in a sealed container for disposal. Report the spill to your EHS office. |
The logical workflow for the proper disposal of a laboratory chemical is illustrated below. This diagram outlines the decision-making process from initial handling to final disposal.
Caption: Workflow for Laboratory Chemical Waste Disposal.
References
Personal protective equipment for handling zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane
This guide provides critical safety and logistical information for the handling and disposal of zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane (CAS No. 68647-73-4). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identification and Hazards:
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields or goggles, and a face shield. | Eye protection must be worn at all times in the laboratory. A face shield is required when there is a risk of splashing. An eye wash station should be readily available.[2] |
| Skin | Chemical-resistant gloves (Natural rubber recommended). | Inspect gloves for tears or holes before each use. Change gloves frequently and immediately if contaminated. Wash hands thoroughly after handling.[3] |
| Body | Laboratory coat or chemical-resistant apron. | A lab coat should be worn and fully buttoned. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large quantities or in case of spills. | Work should be conducted in a chemical fume hood. If a respirator is needed, it should be an organic vapor respirator of a cartridge type. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is crucial to minimize the risk of exposure and accidents.
1. Preparation and Handling Area:
-
Ensure the work area is clean and uncluttered.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Verify that an emergency shower and eyewash station are accessible and functional.
-
Keep a spill kit readily available.
2. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe dust, fumes, gas, or vapors.
-
Use the smallest amount of the chemical necessary for the experiment.
-
Keep containers tightly closed when not in use.
3. Accidental Exposure First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
Proper disposal of zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane and its containers is critical to prevent environmental contamination.
1. Waste Characterization:
-
This compound is considered hazardous waste due to its toxicity to aquatic life.
-
All waste containing this chemical must be collected in a designated, properly labeled, and sealed container.
2. Container Disposal:
-
Do not reuse empty containers.
-
Triple rinse the container with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
-
Puncture and crush the triple-rinsed container to prevent reuse before disposing of it in accordance with local regulations.
3. Waste Disposal:
-
Dispose of waste in an approved hazardous waste disposal facility.
-
Follow all federal, state, and local regulations for hazardous waste disposal.
-
Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane.
Caption: Workflow for safe handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
